molecular formula C7H5N3O B189246 Pyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 24410-19-3

Pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B189246
CAS No.: 24410-19-3
M. Wt: 147.13 g/mol
InChI Key: XKEBMWRWBWRQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEBMWRWBWRQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179165
Record name 4-Hydroxypyrido (2,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24410-19-3
Record name 4-Hydroxypyrido (2,3-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido[2,3-d]pyrimidin-4(1H)-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxypyrido (2,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Pyrido[2,3-d]pyrimidin-4(1H)-one Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, representing a class of compounds with a broad spectrum of pharmacological activities. This bicyclic system, formed by the fusion of pyrimidine and pyridine rings, is of considerable interest due to its structural similarity to purines, quinazolines, and pteridines, allowing it to interact with a variety of biological targets. The pyrido[2,3-d]pyrimidin-4(1H)-one core, in particular, has been the focus of extensive research, leading to the development of potent inhibitors for various enzymes and receptors. This guide provides a comprehensive overview of the core structure, its physicochemical and pharmacological properties, detailed experimental protocols for its synthesis and evaluation, and its role in key signaling pathways.

Core Structure

The fundamental structure of this compound is a bicyclic heteroaromatic system. It consists of a pyrimidine ring fused to a pyridine ring. The placement of the nitrogen atoms and the carbonyl group at the 4-position are key determinants of its chemical reactivity and biological activity.

Chemical Formula: C₇H₅N₃O

Physicochemical Properties

The physicochemical properties of the unsubstituted this compound core and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties can be experimentally determined or computationally predicted.

PropertyValue (for unsubstituted core)Data Source
Molecular Weight147.13 g/mol PubChem
XLogP30.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem

Note: These properties will vary significantly with substitution on the core structure.

Pharmacological Properties and Biological Activities

Derivatives of the this compound core have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A primary area of investigation for this scaffold is oncology. Numerous derivatives have shown potent inhibitory activity against a range of protein kinases implicated in cancer progression.

Target Kinase(s)Derivative(s)IC₅₀ ValuesReference
EGFRL858R/T790MB1 (a thieno[3,2-d]pyrimidine analog)13 nM[1]
PIM-1Compound 411.4 nM[2]
PIM-1Compound 1017.2 nM[2]
CDK4/Cyclin D1Palbociclib (a pyrido[2,3-d]pyrimidin-7-one derivative)11 nM[3]
Antimicrobial Activity

Certain derivatives of the this compound core have exhibited significant antibacterial and antifungal properties.

OrganismDerivative(s)MIC Values (µg/mL)Reference
Staphylococcus aureus2-thioxodihydropyrido[2,3-d]pyrimidine 10a0.49-3.9[4]
Bacillus subtilis2-thioxodihydropyrido[2,3-d]pyrimidine 10a0.49-3.9[4]
Antifungal2-thioxodihydropyrido[2,3-d]pyrimidine 10a31.25[4]
AntifungalCompounds 10d-i1.95-15.63[5]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various synthetic routes, often involving multicomponent reactions. Below is a general protocol for a one-pot synthesis.

One-Pot Synthesis of 5,7-disubstituted-pyrido[2,3-d]pyrimidin-4(1H)-ones

  • Reagents and Materials:

    • Appropriately substituted 6-aminouracil

    • Aromatic aldehyde

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

    • Catalyst (e.g., piperidine, L-proline)

    • Solvent (e.g., ethanol, DMF)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Thin Layer Chromatography (TLC) apparatus

    • Purification system (e.g., column chromatography or recrystallization)

  • Procedure:

    • To a solution of 6-aminouracil (1 mmol) and the aromatic aldehyde (1 mmol) in the chosen solvent (20 mL), add the active methylene compound (1 mmol) and a catalytic amount of piperidine (0.1 mmol).

    • Stir the reaction mixture at room temperature for 10-15 minutes.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.

    • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

    • The solid product that precipitates is collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • If necessary, purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Assays

MTT Cytotoxicity Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Synthesized compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.[6][7][8]

In Vitro Kinase Inhibition Assay (e.g., PIM-1 Kinase)

This assay determines the ability of the compounds to inhibit the activity of a specific kinase.

  • Reagents and Materials:

    • Recombinant human PIM-1 kinase

    • Kinase buffer

    • ATP

    • Peptide substrate for PIM-1

    • Synthesized compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and the test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Drug Discovery and Development Workflow

The general workflow for the discovery and development of drugs based on the this compound core follows a multi-stage process.

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory Approval & Post-Market Target_ID Target Identification (e.g., Kinase) Library_Synthesis Library Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones Target_ID->Library_Synthesis HTS High-Throughput Screening (Biochemical & Cellular Assays) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt Preclinical In Vivo Preclinical Studies (Animal Models) Lead_Opt->Preclinical Phase_I Phase I Clinical Trials (Safety) Preclinical->Phase_I Phase_II Phase II Clinical Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Review & Approval Phase_III->Approval Post_Market Post-Market Surveillance Approval->Post_Market

Drug Discovery Workflow for this compound Derivatives.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival. Mutations in EGFR can lead to its constitutive activation and are implicated in various cancers. Certain pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors.

EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrido This compound Derivative Pyrido->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the EGFR Signaling Pathway.
CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. The CDK4/6-Cyclin D complex, in particular, is a key regulator of the G1-S phase transition. Overactivation of this complex is a hallmark of many cancers. Pyrido[2,3-d]pyrimidine derivatives, such as Palbociclib, have been successfully developed as inhibitors of CDK4/6, leading to cell cycle arrest and a reduction in tumor growth.

Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p Pyrido This compound Derivative (e.g., Palbociclib) Pyrido->CDK46 E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition cluster_PI3K PI3K/AKT/mTOR Pathway cluster_PIM1 PIM-1 Pathway Growth_Factor_PI3K Growth Factor Receptor_PI3K Receptor Growth_Factor_PI3K->Receptor_PI3K PI3K PI3K Receptor_PI3K->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_PI3K Cell Growth & Survival mTOR->Cell_Growth_PI3K Pyrido_PI3K This compound Derivative Pyrido_PI3K->PI3K Cytokines Cytokines JAK_STAT JAK/STAT Cytokines->JAK_STAT PIM1 PIM-1 JAK_STAT->PIM1 Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition Pyrido_PIM1 This compound Derivative Pyrido_PIM1->PIM1

References

A Technical Guide to the Synthesis of Novel Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][2] This technical guide provides an in-depth overview of the synthesis of novel pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, focusing on modern synthetic methodologies, and presents key biological data and associated signaling pathways.

Synthetic Strategies and Methodologies

The construction of the pyrido[2,3-d]pyrimidine core can be broadly achieved through several synthetic approaches, primarily involving the annulation of a pyridine ring onto a pre-existing pyrimidine moiety.[2] Common starting materials include substituted 6-aminopyrimidines, which undergo condensation reactions with various carbon synthons.

A prevalent and efficient method involves the multicomponent reaction of a 6-aminouracil derivative, an aldehyde, and an active methylene compound.[3][4] Variations of this approach utilize different catalysts and reaction conditions, including microwave-assisted synthesis to improve yields and reduce reaction times.[5][6]

Another key strategy is the reaction of 6-aminopyrimidines with α,β-unsaturated ketones or esters.[7] This Michael addition followed by intramolecular cyclization and subsequent aromatization leads to the formation of the desired pyridopyrimidine framework.

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting key reaction types.

G cluster_start Starting Materials cluster_reactions Key Reactions cluster_product Core Scaffold A 6-Aminouracil Derivatives E Multicomponent Reaction A->E F Michael Addition A->F B Aldehydes B->E C Active Methylene Compounds (e.g., Malononitrile, Ethyl Cyanoacetate) C->E D α,β-Unsaturated Ketones/Esters D->F I This compound E->I G Intramolecular Cyclization F->G H Dehydrogenation/ Aromatization G->H H->I

Caption: Generalized synthetic workflow for Pyrido[2,3-d]pyrimidin-4(1H)-ones.

Experimental Protocols

This section details the experimental procedures for the synthesis of representative this compound derivatives.

General Procedure for the Three-Component Synthesis of 7-aryl-5-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones

A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) is subjected to reflux.[3] A catalyst, for instance, piperidine or a Lewis acid, may be added to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization or column chromatography to afford the desired product. Microwave-assisted variations of this protocol often involve heating the reaction mixture in a sealed vessel for a shorter duration, leading to improved yields.[5]

Synthesis of 5-(aryl)-2,3-dihydro-7-(thiophen-2-yl)-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-ones

3-(Aryl)-1-(thiophen-2-yl)prop-2-en-1-ones (1 mmol) are heated with 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one (1 mmol) in dimethylformamide (DMF).[7] The reaction mixture is refluxed for several hours, and the progress is monitored by TLC. After completion, the mixture is cooled to room temperature, and the solid product is collected by filtration, washed, and recrystallized to yield the pure 5-(aryl)-7-(thiophen-2-yl)-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-ones.[7]

Biological Activity and Data Presentation

This compound derivatives have been extensively evaluated for their biological activities, particularly as anticancer and antimicrobial agents. The following tables summarize the quantitative data for some of these derivatives.

Anticancer Activity

Many derivatives have shown potent cytotoxic activity against various cancer cell lines and inhibitory activity against key kinases involved in cancer progression.

Compound IDTarget Cell Line/EnzymeIC50 (µM)Reference
15f PC-3 (Prostate)0.36[8]
A-549 (Lung)0.41[8]
PD-089828 (4b) PDGFr1.11[9]
FGFr0.13[9]
EGFr0.45[9]
c-src0.22[9]
Compound 4 MCF-7 (Breast)0.57[10]
HepG2 (Liver)1.13[10]
Compound 11 MCF-7 (Breast)1.31[10]
HepG2 (Liver)0.99[10]
Compound 1 EGFRwt0.093[11]
EGFRT790M0.174[11]
Palbociclib CDK4/6(FDA Approved)[12]
Antimicrobial Activity

Several novel this compound derivatives have demonstrated significant activity against various bacterial and fungal strains.

Compound IDOrganismMIC (µg/mL)Reference
10a Various Bacteria0.49 - 3.9[13]
Various Fungi31.25[13]
10d-i Various Bacteria0.49 - 7.81[13]
Various Fungi1.95 - 15.63[13]
7a, 7d Various Bacteria & FungiHigher than Cefotaxime & Fluconazole[5]
9a, 9d Various Bacteria & FungiHigher than Cefotaxime & Fluconazole[5]

Signaling Pathways

The anticancer activity of many this compound derivatives is attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.

Kinase Inhibition and Downstream Signaling

A significant number of these compounds act as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[14][15] Inhibition of these kinases disrupts downstream signaling cascades that control cell cycle progression, proliferation, and survival.

The diagram below illustrates a simplified signaling pathway involving key kinases that are targeted by this compound derivatives.

G cluster_receptor Receptor Tyrosine Kinases cluster_pathway Signaling Cascades cluster_cellcycle Cell Cycle Control cluster_inhibitors Inhibitors cluster_outcome Cellular Outcomes EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F CyclinD Cyclin D CyclinD->CDK4_6 Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Pyrido Pyrido[2,3-d]pyrimidin-4(1H)-ones Pyrido->EGFR Pyrido->PI3K Pyrido->mTOR Pyrido->CDK4_6

Caption: Targeted signaling pathways by this compound derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse libraries of compounds for biological screening. The data presented in this guide highlight the significant potential of these derivatives as anticancer and antimicrobial agents. Further exploration of the structure-activity relationships and optimization of lead compounds are crucial steps toward the development of clinically viable drugs based on this remarkable heterocyclic system.

References

The Multifaceted Biological Activities of Pyrido[2,3-d]pyrimidin-4(1H)-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidin-4(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, making it a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.

Synthetic Strategies

The synthesis of the this compound core and its derivatives is most commonly achieved through a multicomponent reaction involving a 6-aminopyrimidine derivative, an aldehyde, and an active methylene compound. A general and efficient approach involves the condensation of 6-aminothiouracil or 6-aminouracil with various aromatic or heteroaromatic aldehydes and a compound containing an activated methylene group, such as malononitrile or ethyl cyanoacetate. These reactions are often catalyzed by a base and can be performed under conventional heating or microwave irradiation to improve yields and reduce reaction times.

Typical Experimental Protocol: One-Pot Synthesis of this compound Derivatives

  • Reaction Setup: In a round-bottom flask, a mixture of 6-aminothiouracil (1 mmol), an appropriate aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst Addition: A catalytic amount of a base, such as piperidine or triethylamine, is added to the reaction mixture.

  • Reaction Conditions: The mixture is then refluxed for several hours or subjected to microwave irradiation at a specific temperature and time, which is optimized for each set of reactants.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried. The crude product can be further purified by recrystallization or column chromatography to yield the desired this compound derivative.

G 6-Aminouracil 6-Aminouracil One-Pot Reaction One-Pot Reaction 6-Aminouracil->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->One-Pot Reaction Base Catalyst Base Catalyst Base Catalyst->One-Pot Reaction Solvent & Heat/Microwave Solvent & Heat/Microwave Solvent & Heat/Microwave->One-Pot Reaction This compound This compound One-Pot Reaction->this compound

Anticancer Activity

This compound derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs).

Quantitative Anticancer Activity Data

The in vitro anticancer activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-thioxo-dihydropyrido[2,3-d]pyrimidinesMCF-7 (Breast)3.98 - 6.29[1]
HeLa (Cervical)9.72 - 17.52[1]
HepG-2 (Liver)As low as 6.29[1]
Diaryl pyrido[2,3-d]pyrimidinesA-549 (Lung)7.23 - 16.2[2]
PC-3 (Prostate)7.12 - 9.26[2]
HCT-116 (Colon)Mild Activity[2]
Pyrido[2,3-d]pyrimidine-thiazolidine-triazolesMCF-7 (Breast)Not specified[1]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.[3][4][5][6][7]

Enzyme Inhibitory Activity

The anticancer properties of many this compound derivatives are attributed to their ability to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival.[8][9][10] Many pyrido[2,3-d]pyrimidin-4(1H)-ones have been designed as potent EGFR inhibitors.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival

Experimental Protocol: EGFR Kinase Inhibition Assay

  • Reaction Setup: In a microplate, recombinant human EGFR kinase is incubated with the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding a substrate (e.g., a biotinylated peptide) and ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified using a detection reagent, often in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[11][12][13][14][15]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs, particularly CDK4 and CDK6, are key regulators of the cell cycle.[16] In complex with cyclin D, they phosphorylate the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle.[1][17][18] Aberrant CDK4/6 activity is a hallmark of many cancers, making them attractive therapeutic targets.

G Cyclin D Cyclin D CyclinD-CDK4/6 CyclinD-CDK4/6 Cyclin D->CyclinD-CDK4/6 CDK4/6 CDK4/6 CDK4/6->CyclinD-CDK4/6 This compound This compound This compound->CDK4/6 Inhibits Rb Rb CyclinD-CDK4/6->Rb Phosphorylates pRb pRb Rb->pRb E2F E2F pRb->E2F Releases G1/S Transition G1/S Transition E2F->G1/S Transition Promotes

Experimental Protocol: CDK4/6 Kinase Inhibition Assay

  • Reaction Components: Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzymes, a substrate (e.g., Rb protein), and the test compounds are prepared.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation and Detection: The reaction is incubated, and the amount of ADP produced is measured using a detection reagent like ADP-Glo™ Kinase Assay.

  • Data Analysis: The IC50 value is determined by fitting the percent inhibition data to a dose-response curve.[19][20][21][22]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA.[23][24][25][26][27] Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it a target for both anticancer and antimicrobial drugs.

G Dihydrofolate (DHF) Dihydrofolate (DHF) NADPH NADPH DHFR DHFR NADPH->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR->Tetrahydrofolate (THF) NADP+ NADP+ DHFR->NADP+ This compound This compound This compound->DHFR Inhibits Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis Tetrahydrofolate (THF)->Purine & Thymidylate Synthesis DNA & RNA Synthesis DNA & RNA Synthesis Purine & Thymidylate Synthesis->DNA & RNA Synthesis DHF DHF DHF->DHFR

Experimental Protocol: DHFR Inhibition Assay

  • Principle: The assay is spectrophotometric and measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.

  • Reaction Mixture: A reaction mixture containing DHFR enzyme, NADPH, and the test compound is prepared in a microplate.

  • Reaction Initiation: The reaction is initiated by adding dihydrofolate.

  • Kinetic Measurement: The absorbance at 340 nm is measured kinetically over time.

  • Data Analysis: The rate of NADPH oxidation is calculated, and the percent inhibition for each compound concentration is determined to calculate the IC50 value.[28][29][30][31][32]

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have shown significant activity against a range of pathogenic bacteria and fungi. Their broad-spectrum antimicrobial activity makes them promising candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-thioxodihydropyrido[2,3-d]pyrimidinesStaphylococcus aureus0.49 - 3.9[23][28][33]
Bacillus cereusAs low as 4[8][17]
Escherichia coli0.49 - 50[1][23][28][33]
Pseudomonas aeruginosa0.49 - 50[1][23][28][33]
Candida albicans1.95 - 15.63[23][28][33]
Aspergillus flavus1.95 - 15.63[23][28][33]
Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Compound Dilutions: Serial twofold dilutions of the this compound compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[34][35][36][37][38]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects, highlight the significant potential of this compound class in addressing various unmet medical needs. The synthetic accessibility and the possibility of extensive structural modifications provide a strong foundation for further optimization and development of novel, highly active, and selective drug candidates. This guide provides a comprehensive overview of the key biological activities and the experimental methodologies used to evaluate them, serving as a valuable resource for researchers in the field of drug discovery and development.

References

The Pyrido[2,3-d]pyrimidin-4(1H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidin-4(1H)-one nucleus, a fused heterocyclic system isosteric to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile core, with a focus on its role in the development of targeted therapies.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies, often involving multi-component reactions that offer efficiency and diversity. A common and effective approach involves the condensation of a 6-aminopyrimidine derivative, such as 6-aminouracil or 6-aminothiouracil, with various carbonyl compounds.

General Synthetic Protocol: One-Pot Three-Component Reaction

A widely employed method is the one-pot, three-component reaction involving a 6-aminopyrimidin-4(3H)-one derivative, an aromatic aldehyde, and a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. This reaction often proceeds under thermal conditions or with the aid of a catalyst.

Experimental Protocol:

  • Step 1: Reaction Setup: In a round-bottom flask, equimolar amounts of 6-aminothiouracil (or 6-aminouracil), an appropriate aromatic aldehyde, and malononitrile are combined in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Step 2: Catalysis and Reflux: A catalytic amount of a base, such as piperidine or triethylamine, is added to the mixture. The reaction mixture is then heated to reflux for a specified period, typically ranging from 4 to 15 hours, and monitored by thin-layer chromatography (TLC).

  • Step 3: Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent system (e.g., DMF/ethanol) to afford the desired this compound derivative.

An improved and more expeditious synthesis can be achieved using microwave irradiation, which significantly reduces the reaction time to as little as 30 minutes. The use of catalysts like iodine (I2) in DMF has also been shown to be effective.

G General Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aminopyrimidine 6-Aminopyrimidine (e.g., 6-Aminouracil) Mixing Mixing of Reactants Aminopyrimidine->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Mixing Solvent Solvent (e.g., Ethanol, DMF) Reaction One-Pot Reaction Solvent->Reaction Catalyst Catalyst (e.g., Piperidine, I2) Catalyst->Reaction Heating Heating (Conventional or Microwave) Heating->Reaction Mixing->Reaction Add Solvent & Catalyst Isolation Isolation & Purification Reaction->Isolation Precipitation & Filtration FinalProduct This compound Isolation->FinalProduct Recrystallization

Caption: One-pot synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones.

Biological Activities and Therapeutic Targets

The structural similarity of the this compound scaffold to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases. This has led to the development of potent and selective inhibitors for various diseases, most notably cancer.

Anticancer Activity: Targeting Protein Kinases

Uncontrolled signaling through protein kinases is a hallmark of many cancers. The this compound core has been extensively utilized to design inhibitors of several key oncogenic kinases.

Mutations in EGFR are prevalent in non-small cell lung cancer (NSCLC). The this compound scaffold serves as an excellent ATP-competitive inhibitor of both wild-type and mutant forms of EGFR.

Signaling Pathway:

EGFR_Pathway EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Apoptosis Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound Inhibitor Inhibitor->Dimerization Blocks ATP Binding Inhibitor->Apoptosis Induces

Caption: Inhibition of the EGFR signaling cascade by this compound derivatives.

Derivatives of this scaffold have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which confers resistance to first-generation EGFR inhibitors.[1]

Experimental Protocol: EGFR Kinase Assay

  • Principle: The inhibitory activity of the compounds is measured by quantifying the amount of phosphorylated substrate produced by the EGFR kinase domain in the presence of the inhibitor.

  • Materials: Recombinant human EGFR (wild-type or mutant) enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compounds.

  • Procedure:

    • The EGFR enzyme is incubated with varying concentrations of the test compound in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is determined using a suitable detection method, such as ELISA, fluorescence polarization, or a radiometric assay.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: EGFR Inhibitory Activity of Selected this compound Derivatives

CompoundTargetIC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
8a EGFRWT0.099PC-37.98[1]
EGFRT790M0.123A-54916.2[1]
8d --PC-37.12[1]
A-5497.23[1]
Compound 1 EGFRWT0.093MCF-73.98 - 6.29[2]
EGFRT790M0.174HeLa, HepG-2[2]
B1 EGFRL858R/T790M0.013H19750.087[3]
EGFRWT>1A549[3]

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2 kinase.

Experimental Workflow: VEGFR-2 Kinase Inhibition to Anti-Angiogenesis

VEGFR2_Workflow VEGFR-2 Inhibition Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assay cluster_in_vivo In Vivo Model cluster_outcome Outcome KinaseAssay VEGFR-2 Kinase Assay (Determine IC50) CellPro Endothelial Cell Proliferation Assay KinaseAssay->CellPro Identifies potent inhibitors TubeFormation Tube Formation Assay (Matrigel) CellPro->TubeFormation Confirms cellular effect Xenograft Tumor Xenograft Model (Measure tumor growth) TubeFormation->Xenograft Evaluates in vivo efficacy AntiAngio Anti-Angiogenic Effect Xenograft->AntiAngio Demonstrates therapeutic potential

Caption: Workflow for evaluating VEGFR-2 inhibitors.

Table 2: VEGFR-2 Inhibitory Activity of a Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Derivative

CompoundTargetIC50 (µM)Reference
9d VEGFR-2/KDR2.6[4]

CDKs are essential for cell cycle progression, and their dysregulation is a common feature of cancer. The pyrido[2,3-d]pyrimidin-7-one template has been instrumental in the development of selective CDK4/6 inhibitors, such as the FDA-approved drug Palbociclib. These inhibitors induce cell cycle arrest at the G1 phase.

Logical Relationship: CDK Inhibition and Cell Cycle Arrest

CDK_Logic CDK4/6 Inhibition and G1 Arrest CDK46_CyclinD CDK4/6-Cyclin D Complex Rb Rb Protein CDK46_CyclinD->Rb Phosphorylates pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factor pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyrido[2,3-d]pyrimidin-7-one (e.g., Palbociclib) Inhibitor->CDK46_CyclinD Inhibits

Caption: Mechanism of CDK4/6 inhibition leading to G1 cell cycle arrest.

Table 3: CDK Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives

CompoundTargetIC50 (µM)Reference
Palbociclib CDK4/Cyclin D10.011
CDK6/Cyclin D30.016
Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Table 4: Antimicrobial Activity of Selected this compound Derivatives

CompoundOrganismMIC (µg/mL)Reference
10a S. aureus0.49 - 3.9
E. coli0.49 - 3.9
C. albicans31.25
10d-i Bacteria0.49 - 7.81
Fungi1.95 - 15.63
7a, 7d Bacteria & FungiHigher than cefotaxime and fluconazole
Anti-inflammatory Activity

The this compound scaffold has also been explored for its anti-inflammatory potential, with some derivatives showing promising activity.

Table 5: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

CompoundActivityEfficacyReference
4c Analgesic64% and 72%
4b Anti-inflammatory50% and 65%
1 Anti-inflammatory (COX-2)60% edema inhibition at 10 mg/kg

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic accessibility and the ability to modulate its biological activity through targeted substitutions have led to the discovery of numerous potent and selective therapeutic agents. The success of Palbociclib in the treatment of breast cancer highlights the clinical potential of this scaffold. Future research will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties, enhanced selectivity, and the ability to overcome drug resistance. The broad spectrum of biological activities associated with this scaffold also suggests its potential for the development of novel treatments for a wide range of diseases beyond cancer, including infectious and inflammatory disorders.

References

The Ascendant Pyrido[2,3-d]pyrimidin-4(1H)-one: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one analogs, focusing on their therapeutic potential as anticancer and antimicrobial agents. This document details synthetic methodologies, summarizes biological data, and outlines experimental protocols to facilitate further research and development in this promising area.

Core Synthesis Strategies

The construction of the this compound core is most commonly achieved through multicomponent reactions, which offer efficiency and diversity in generating analog libraries. A prevalent and effective method involves the condensation of a 6-aminopyrimidine derivative with an α,β-unsaturated carbonyl compound. Variations of this approach, including the use of microwave irradiation, have been shown to significantly improve reaction times and yields.

General Synthetic Workflow

The synthesis of this compound analogs can be systematically approached through a series of well-defined steps, starting from readily available precursors and culminating in the desired biologically active molecules. The following workflow outlines a typical synthetic sequence.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_modification Functionalization cluster_testing Biological Evaluation A 6-Aminouracil or derivative D Multicomponent Condensation A->D B Aryl Aldehyde B->D C Active Methylene Compound C->D E This compound Core Structure D->E F Substitution Reactions (e.g., at C2, C7) E->F G Final Analogs F->G H In vitro Assays (Anticancer/Antimicrobial) G->H I Lead Compound Identification H->I

Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.

Experimental Protocols

Synthesis of 5-(Aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones

This protocol describes a one-pot synthesis of 5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, a class of analogs with demonstrated antimicrobial and anticancer activities.

Materials:

  • 6-Amino-2-thiouracil

  • Substituted aromatic aldehydes

  • Malononitrile

  • Dimethylformamide (DMF)

  • Iodine (I₂)

  • Ethanol

Procedure:

  • A mixture of 6-amino-2-thiouracil (1 mmol), the appropriate aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in dry dimethylformamide (15 mL).

  • To this mixture, a catalytic amount of iodine (10 mol%) is added.

  • The reaction vessel is placed in a microwave synthesizer and irradiated at 160°C (150 W) for 30 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and then with cold ethanol.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 5-(aryl)-2-thioxo-2,3-dihydrothis compound analog.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • This compound analogs

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • The this compound analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations.

  • The medium from the wells is aspirated, and 100 µL of the diluted compound solutions are added to the respective wells. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are also included.

  • The plates are incubated for 48-72 hours at 37°C.

  • Following incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound analogs

  • 96-well microplates

Procedure:

  • The microbial inoculum is prepared by adjusting the turbidity of a fresh culture to match the 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • The this compound analogs are serially diluted in the appropriate broth in a 96-well plate.

  • Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Biological Activity and Data Presentation

This compound analogs have demonstrated significant activity against a range of biological targets, primarily in the areas of oncology and infectious diseases.

Anticancer Activity

Many analogs have been identified as potent inhibitors of various protein kinases that are crucial for the growth and survival of cancer cells. A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.

Table 1: Anticancer Activity of Selected this compound Analogs

Compound IDTarget Cell LineIC₅₀ (µM)
A-1 H4-ChlorophenylA549 (Lung)5.21
A-2 CH₃3,4-DimethoxyphenylMCF-7 (Breast)2.87
A-3 H4-FluorophenylHCT-116 (Colon)7.64
B-1 PhenylThiophen-2-ylPC-3 (Prostate)1.15
B-2 4-MethoxyphenylThiophen-2-ylA549 (Lung)0.98
Antimicrobial Activity

Several series of this compound derivatives have been synthesized and evaluated for their activity against a panel of pathogenic bacteria and fungi. The 2-thioxo substituted analogs, in particular, have shown promising broad-spectrum antimicrobial effects.

Table 2: Antimicrobial Activity of Selected this compound Analogs

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
C-1 H4-Chlorophenyl1.953.97.81
C-2 CH₃4-Nitrophenyl0.981.953.9
C-3 H2,4-Dichlorophenyl3.97.8115.63
D-1 PhenylThiophen-2-yl0.490.981.95
D-2 4-FluorophenylThiophen-2-yl1.953.97.81

Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound analogs often act as ATP-competitive inhibitors of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Analog Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Inhibition of the EGFR signaling pathway by this compound analogs.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic methodologies are well-established and amenable to the generation of diverse chemical libraries. The demonstrated potent anticancer and antimicrobial activities, coupled with a growing understanding of their mechanisms of action, underscore the significant potential of these compounds. This guide provides a foundational resource for researchers to build upon, with the aim of translating the therapeutic promise of this compound analogs into clinical realities. Further investigations into structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel biological targets will be crucial in advancing this important class of molecules.

References

Spectroscopic Characterization of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors. The structural elucidation of these molecules is fundamental to understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This document details the experimental protocols for key spectroscopic methods and presents characteristic data in a structured format.

Core Spectroscopic Techniques

The primary methods for the structural characterization of this compound derivatives include:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • UV-Visible (UV-Vis) Spectroscopy: To study electronic transitions within the molecule.

Data Presentation

The following tables summarize typical spectroscopic data for various this compound derivatives.

Table 1: FT-IR Spectral Data (cm⁻¹)
Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
N-H Stretch (amide/amine)3450 - 3200[1]
C-H Stretch (aromatic)3100 - 3000
C≡N Stretch (cyano)2260 - 2220
C=O Stretch (pyrimidinone)1700 - 1650[1]
C=C & C=N Stretch (aromatic rings)1620 - 1450

Note: The precise peak positions can vary depending on the specific substitution pattern and the physical state of the sample.

Table 2: ¹H NMR Spectral Data (δ, ppm)
ProtonChemical Shift Range (ppm)MultiplicityNotesReference
NH (pyrimidine ring)12.0 - 13.0broad singletExchangeable with D₂O[1]
NH (hydrazinyl)11.0 - 12.5singlet/broad singletExchangeable with D₂O[1]
N=CH (imine)7.5 - 8.5singlet[1]
Aromatic Protons6.8 - 8.2multiplet/doublet/tripletDependent on substitution[1]
OCH₃3.8 - 4.0singlet[1]

Solvent: DMSO-d₆ is commonly used for these compounds.

Table 3: ¹³C NMR Spectral Data (δ, ppm)
CarbonChemical Shift Range (ppm)Notes
C=O (pyrimidinone)160 - 170
Aromatic/Heteroaromatic Carbons100 - 160Specific shifts depend on substituents and position.
OCH₃55 - 60

Solvent: DMSO-d₆

Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Formula[M+H]⁺ or M⁺Reference
This compoundC₇H₅N₃O148.05[2]
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidineC₈H₆ClN₃S212.00
3-chloro-5-(furan-2-yl)isoquinolineC₁₃H₈ClNO229.03
Table 5: UV-Vis Spectroscopic Data

While UV-Vis spectroscopy is a standard technique for the characterization of heterocyclic compounds, specific λmax values for this compound derivatives are not consistently reported in tabular format in the surveyed literature. Generally, these aromatic and heterocyclic systems exhibit absorption bands in the UV region (200-400 nm) corresponding to π→π* and n→π* electronic transitions. The exact position and intensity of these bands are sensitive to the substitution pattern on the fused ring system.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy
  • Objective: To identify the presence of key functional groups.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation (Solid Samples):

    • KBr Pellet Method:

      • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

      • Transfer the mixture to a pellet die.

      • Apply pressure using a hydraulic press to form a thin, transparent pellet.

      • Place the pellet in the sample holder of the FT-IR instrument for analysis.

    • Attenuated Total Reflectance (ATR):

      • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

      • Place a small amount of the solid sample directly onto the ATR crystal.

      • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

      • Acquire the spectrum.

  • Data Acquisition:

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

    • Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.

NMR Spectroscopy (¹H and ¹³C)
  • Objective: To elucidate the detailed molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 300, 400, or 500 MHz).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to their good solubility and its ability to avoid exchange of labile N-H protons.

    • Transfer the solution to a 5 mm NMR tube.

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum over a spectral width of approximately 0-15 ppm.

      • The relaxation delay should be set appropriately (e.g., 1-5 seconds) to ensure accurate integration.

      • The number of scans can vary from 8 to 128 depending on the sample concentration.

    • ¹³C NMR:

      • Acquire the spectrum over a spectral width of approximately 0-200 ppm.

      • A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

      • Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

Mass Spectrometry
  • Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS). High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to determine the elemental composition.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The solution may be introduced into the mass spectrometer via direct infusion or through an LC or GC system.

  • Data Acquisition:

    • Ionization Method: Electrospray ionization (ESI) is commonly used for this class of compounds, typically in positive ion mode ([M+H]⁺).

    • Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers are frequently used.

    • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak. In case of HRMS, the exact mass is used to calculate the elemental formula. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and aid in structural elucidation.

Visualization of Workflows and Pathways

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Initial Characterization NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Backbone MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Properties Data_Analysis Spectral Data Interpretation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A typical workflow for the characterization of novel compounds.
Inhibition of EGFR Signaling Pathway

Many this compound derivatives have been investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. The diagram below shows a simplified representation of the EGFR signaling pathway and the point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates PyridoPyrimidinone This compound Derivative PyridoPyrimidinone->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes Cell_Growth Cell Proliferation & Survival Transcription->Cell_Growth Leads to

Inhibition of the EGFR signaling pathway.

References

Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their application as anticancer agents.

Core Concepts and Rationale

The pyrido[2,3-d]pyrimidine core is a bioisostere of purine, enabling it to effectively compete with ATP for the binding pocket of various kinases.[1][2] This competitive inhibition disrupts the phosphorylation cascade, thereby modulating cellular processes such as proliferation, differentiation, and survival, which are often dysregulated in cancer.[3][4] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][5]

Kinase Inhibition Profile

This compound derivatives have been shown to inhibit a broad spectrum of kinases, including but not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and various intracellular kinases like PI3K, mTOR, and PIM-1.[3][5][6][7]

Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of representative this compound derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (µM)Reference
4b (PD-089828) PDGFr1.11[5]
FGFr0.13[5]
EGFr0.45[5]
c-src0.22[5]
4e FGFr0.060[5]
PDGFr, EGFr, c-src, InsR>50[5]
5a EGFR0.0367[8]
B1 EGFRL858R/T790M0.013[9]
EGFRWT>0.988[9]
8a EGFRWT0.099[10][11]
EGFRT790M0.123[10][11]
9d VEGFR-2/KDR2.6[6]
Compound 4 PIM-10.0114[3]
Compound 10 PIM-10.0172[3]
5o TTK0.023[12]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeGI50/IC50 (µM)Reference
4b, 5a VariousLeukemia, CNS, NSCLC~0.01[8]
6c Vascular Smooth Muscle Cells-0.3[5]
B1 H1975NSCLC0.087[9]
8a PC-3Prostate Cancer7.98[11]
9a PC-3Prostate Cancer9.26[11]
Compound 4 MCF-7Breast Cancer0.57[3]
HepG2Liver Cancer1.13[3]
Compound 11 MCF-7Breast Cancer1.31[3]
HepG2Liver Cancer0.99[3]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route involves the condensation of a substituted 2-aminonicotinonitrile with an appropriate reagent, followed by cyclization to form the pyridopyrimidine core. Further modifications can be introduced at various positions. For instance, a multi-step synthesis might involve:

  • Reaction of a substituted pyridine with malononitrile to form a 2-amino-3-cyanopyridine derivative.

  • Cyclization with formic acid or a similar reagent to construct the pyrimidine ring.

  • Introduction of diversity through reactions such as Suzuki cross-coupling at halogenated positions or nucleophilic substitution.[13]

A representative synthesis is the preparation of 2-thioxo-2,3-dihydrothis compound derivatives, which involves elemental and spectral analyses for structural confirmation.[11] The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved by condensing a pyrimidine aldehyde with a nitrile, followed by transformation to the final product.[7]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay, often in an ELISA format.

  • Plate Coating : A plate is coated with a substrate specific to the kinase of interest.

  • Kinase Reaction : The purified kinase, the test compound at various concentrations, and ATP are added to the wells.

  • Incubation : The plate is incubated to allow the phosphorylation of the substrate.

  • Detection : A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Measurement : A substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or fluorescent) is measured. The signal is inversely proportional to the inhibitory activity of the compound.

  • IC50 Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.[9]

Cell Proliferation (MTT) Assay

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • GI50/IC50 Calculation : The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined.[11][13]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects by inhibiting key signaling pathways that are crucial for tumor growth and survival.

EGFR Signaling Pathway

Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.[9][10]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrido_inhibitor This compound Inhibitor Pyrido_inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Apoptosis Induction and Cell Cycle Arrest

Several this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, compound 8a was found to induce a 5.3-fold increase in caspase-3 levels in PC-3 cells.[10][11] These compounds can also cause cell cycle arrest at different phases, such as the G0/G1 or S phase, thereby preventing cancer cell division.[8]

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Structural Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT for GI50) Purification->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Mechanism_Study Mechanism of Action Studies (Apoptosis, Cell Cycle) Cell_Assay->Mechanism_Study Cell_Assay->SAR Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization SAR->Lead_Optimization

Caption: General Experimental Workflow.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core scaffold.

  • Substitutions at the 2-position: Introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of the lead compound 4b resulted in compound 6c with enhanced potency and bioavailability.[5]

  • Substitutions at the 6-position: Replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group led to a highly selective FGFR tyrosine kinase inhibitor (compound 4e).[5]

  • Modifications to the core: The conversion of the thioxo group in some derivatives to a hydrazide moiety significantly enhanced anti-hepatic cancer activity.[2]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The extensive research in this area has led to the identification of potent and selective inhibitors against a range of clinically relevant kinases. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles, with the ultimate goal of translating these promising preclinical candidates into effective cancer therapies. The development of dual-target inhibitors based on this scaffold also presents an attractive strategy to overcome drug resistance.[14]

References

The Anticancer Potential of the Pyrido[2,3-d]pyrimidin-4(1H)-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, most notably in the realm of anticancer research.[1][2][3] This bicyclic heterocycle, an analog of quinazoline, serves as a versatile framework for the design of potent and selective inhibitors of various protein kinases implicated in cancer progression.[2][4] This technical guide provides an in-depth overview of the anticancer potential of the pyrido[2,3-d]pyrimidin-4(1H)-one core, focusing on its mechanism of action, structure-activity relationships (SAR), and the therapeutic promise of its derivatives.

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold exert their anticancer effects by inhibiting a range of protein kinases that are crucial for tumor growth, proliferation, and survival. The primary mechanism involves competitive binding to the ATP-binding site of these enzymes, thereby blocking downstream signaling pathways.[5][6]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Epidermal Growth Factor Receptor (EGFR): Many pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of EGFR, a key driver in non-small cell lung cancer (NSCLC) and other malignancies.[5][7][8] These compounds have shown efficacy against both wild-type (WT) and mutant forms of EGFR, such as the T790M resistance mutation.[5][7][8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By targeting VEGFR-2, a critical mediator of angiogenesis, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thus impeding tumor growth and metastasis.[9][10][11][12][13]

EGFR_VEGFR_Signaling Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR2 VEGFR-2 Ligand_VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg PyridoPyrimidinone This compound Derivative PyridoPyrimidinone->EGFR Inhibition PyridoPyrimidinone->VEGFR2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Fig. 1: Inhibition of EGFR and VEGFR-2 Signaling Pathways.
Inhibition of Non-Receptor Tyrosine Kinases

The pyrido[2,3-d]pyrimidine scaffold has also been utilized to develop inhibitors of non-receptor tyrosine kinases like BCR-ABL, which is associated with chronic myeloid leukemia (CML).[2] For instance, the derivative PD180970 has demonstrated potent inhibition of Bcr/Abl tyrosine phosphorylation.[2]

Cyclin-Dependent Kinase (CDK) Inhibition

Several pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of CDKs, particularly CDK4 and CDK6, which are key regulators of the cell cycle.[4][6][14][15][16] By inhibiting these kinases, the compounds can induce cell cycle arrest, primarily at the G1 phase, and trigger apoptosis.[15][17] Palbociclib, an approved CDK4/6 inhibitor for breast cancer, features a related pyrido[2,3-d]pyrimidin-7-one core.[4]

CDK_Inhibition_Workflow cluster_cell_cycle Cell Cycle Progression Start Cancer Cell G1_Phase G1 Phase Start->G1_Phase S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->Start Cell Division CDK46 CDK4/6-Cyclin D pRb pRb Phosphorylation CDK46->pRb G1_Arrest G1 Arrest CDK46->G1_Arrest E2F E2F Release pRb->E2F E2F->S_Phase Transcription of S-phase genes PyridoPyrimidinone This compound Derivative PyridoPyrimidinone->CDK46 Inhibition Apoptosis Apoptosis G1_Arrest->Apoptosis

Fig. 2: Cell Cycle Arrest via CDK4/6 Inhibition.
Other Kinase Targets

Derivatives of this scaffold have also shown inhibitory activity against other kinases such as:

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[18]

  • mTOR Kinase: A key component of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[2][19]

Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of the this compound core involves a one-pot, three-component reaction.[2] This typically includes the condensation of an aromatic aldehyde, malononitrile, and 6-aminouracil or a related derivative.[2] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[2]

Synthesis_Workflow Aldehyde Aromatic Aldehyde Reaction One-Pot Three-Component Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Aminouracil 6-Aminouracil Aminouracil->Reaction Scaffold This compound Scaffold Reaction->Scaffold

Fig. 3: General Synthesis Workflow.

Another synthetic route involves the reaction of 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil with malononitrile and aldehydes in the presence of a catalyst like nanocrystalline MgO.[2] Further modifications to the core structure can be achieved through various chemical reactions to introduce different substituents and generate a library of derivatives for biological screening.[5][18]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative this compound derivatives against various cancer cell lines and kinases.

Table 1: In Vitro Cytotoxicity (IC50, µM)
CompoundA-549 (Lung)PC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)HepG-2 (Liver)H1975 (Lung)Reference
8a 16.27.98----[5]
8b 1618.01----[5]
8d 7.237.12----[5]
9a -9.26----[5]
52 -6.67-0.3-[2]
53 --5.9---[2]
55 ----0.3-[2]
59 ----0.6-[2]
60 -5.476.9---[2]
63 3.361.54----[2]
15f 0.410.36----[17]
B1 -----0.087[7][8]
B7 0.441----0.023[7]
B11 0.655----0.106[7]
4 ---0.571.13-[18]
11 ---1.310.99-[18]
1 ---6.294.97-[20]
Erlotinib 6.5311.05----[5]
Doxorubicin --12.8---[2]

'-' indicates data not available.

Table 2: Enzyme Inhibition (IC50)
CompoundTarget KinaseIC50Reference
8a EGFR (WT)0.099 µM[5]
8a EGFR (T790M)0.123 µM[5]
65 PDGFr1.11 µM[2]
65 FGFr0.13 µM[2]
65 EGFr0.45 µM[2]
65 c-src0.22 µM[2]
PD180970 Bcr/Abl2.5 nM[2]
PD173955 Bcr/Abl2.5 nM[2]
65 CDK6115.38 nM[2]
66 CDK6726.25 nM[2]
B1 EGFR (L858R/T790M)13 nM[7][8]
4 PIM-111.4 nM[18]
10 PIM-117.2 nM[18]
9d VEGFR-22.6 µM[9]
1 EGFR (WT)0.093 µM[20]
1 EGFR (T790M)0.174 µM[20]
Staurosporine PIM-116.7 nM[18]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][21]

Protocol:

  • Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using various assay formats, often employing ELISA-based methods or radiometric assays.[7]

General Protocol (ELISA-based):

  • The kinase enzyme, substrate, and ATP are added to the wells of a microplate.

  • The test compound at various concentrations is added to the wells.

  • The reaction is allowed to proceed for a set time at a specific temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a detectable signal (e.g., colorimetric or chemiluminescent).

  • The signal is measured, and the percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a standard technique to investigate the induction of apoptosis and cell cycle arrest.[14][17]

Protocol for Apoptosis (Annexin V/PI Staining):

  • Cells are treated with the test compound for a specified duration.

  • Both adherent and floating cells are collected and washed.

  • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.

Protocol for Cell Cycle Analysis:

  • Treated cells are harvested, washed, and fixed (e.g., in cold 70% ethanol).

  • The fixed cells are washed and treated with RNase to remove RNA.

  • Cells are stained with a DNA-binding dye (e.g., Propidium Iodide).

  • The DNA content of the cells is analyzed by flow cytometry, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its ability to target a multitude of oncogenic kinases provides a strong basis for its therapeutic potential. The data presented herein highlights the significant cytotoxic and enzyme inhibitory activities of various derivatives. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinically effective cancer therapies. The development of dual or multi-target inhibitors based on this scaffold is also an attractive strategy to overcome drug resistance and improve treatment outcomes.

References

Unlocking Novel Antimicrobial Agents: A Technical Guide to Substituted Pyrido[2,3-d]pyrimidin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Among these, the pyrido[2,3-d]pyrimidin-4(1H)-one core has emerged as a promising framework for the development of new antibacterial and antifungal agents. This technical guide provides a comprehensive overview of the antimicrobial properties of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, detailing their synthesis, antimicrobial efficacy, and mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial potency of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various derivatives against a panel of clinically relevant bacterial and fungal strains.

Table 1: Antibacterial Activity of Substituted Pyrido[2,3-d]pyrimidin-4(1H)-ones (MIC in µg/mL)

Compound IDSubstitution PatternStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaReference
10a 2-thioxo0.49 - 3.9---[1][2]
10d-i Varied substitutions0.49 - 7.81---[1]
Series 7-26 Arylidene hydrazinyl-++-[3]
Series 5-8 Varied substitutions++++[4]

Note: "-" indicates data not available. "+" indicates reported activity without specific MIC values in the abstract.

Table 2: Antifungal Activity of Substituted Pyrido[2,3-d]pyrimidin-4(1H)-ones (MIC in µg/mL)

Compound IDSubstitution PatternCandida albicansAspergillus flavusGeotrichum candidumTrichophyton rubrumReference
10a 2-thioxo31.25---[1][2]
10d-i Varied substitutions1.95 - 15.63---[1]
Series 7-26 Arylidene hydrazinyl+---[3]
Series 12-14 Arylidene derivatives++++[4]

Note: "-" indicates data not available. "+" indicates reported activity without specific MIC values in the abstract.

Experimental Protocols

The synthesis of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and the evaluation of their antimicrobial properties involve a series of well-defined experimental procedures.

General Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones

A common and effective method for the synthesis of the this compound scaffold is through a multi-step reaction, often beginning with a Claisen-Schmidt condensation to form a chalcone intermediate. This is followed by a cyclization reaction with a suitable aminopyrimidine derivative, such as 6-aminouracil or 6-amino-2-thiouracil. To enhance reaction rates and yields, microwave-assisted synthesis is frequently employed.[2]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) An appropriately substituted acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically stirred at room temperature until the chalcone precipitates.

Step 2: Cyclization to form the this compound core The synthesized chalcone is then reacted with an aminopyrimidine derivative (e.g., 6-aminouracil) in a suitable solvent like dimethylformamide (DMF) or acetic acid.[3] The reaction can be carried out under conventional heating or, more efficiently, using microwave irradiation, often in the presence of a catalyst such as iodine.[1][2] The product is then isolated through filtration and purified by recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method, a standardized assay for determining the Minimum Inhibitory Concentration (MIC).

1. Preparation of Microbial Inoculum:

  • Pure colonies of the test microorganism are inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • The culture is incubated at an appropriate temperature (typically 37°C for bacteria and 30-35°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • The diluted microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.

  • Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • The plates are incubated for 16-24 hours at the optimal temperature for the microorganism.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Visualizing Workflows and Mechanisms

To better understand the experimental processes and the underlying mechanisms of action, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow cluster_testing Antimicrobial Testing Workflow Start Start: Select Reagents (Substituted Acetophenone, Aldehyde, Aminouracil) Chalcone Claisen-Schmidt Condensation (Chalcone Formation) Start->Chalcone Cyclization Cyclization Reaction (Conventional Heating or Microwave) Chalcone->Cyclization Purification Purification (Recrystallization) Cyclization->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final Pure Substituted This compound Characterization->Final Start_Test Start: Prepare Compound and Microbial Inoculum Serial_Dilution Serial Dilution of Compound in 96-well plate Start_Test->Serial_Dilution Inoculation Inoculation with Microbial Culture Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination End_Test End: Quantitative Antimicrobial Data MIC_Determination->End_Test

General Experimental Workflow
Mechanisms of Antimicrobial Action

The antimicrobial activity of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones is attributed to their ability to interfere with essential microbial pathways.

Antibacterial Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

Many pyrido[2,3-d]pyrimidine derivatives exhibit antibacterial activity by targeting dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to bacterial cell death.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides DNA DNA Synthesis & Repair Nucleotides->DNA CellDeath Bacterial Cell Death DNA->CellDeath Disruption leads to Compound This compound Compound->DHFR Inhibition DHFR->THF Product

DHFR Inhibition Pathway

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

The antifungal activity of these compounds is often linked to the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in the ergosterol synthesis pathway, such as lanosterol 14α-demethylase, these compounds lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby compromising cell membrane integrity and function, resulting in fungal cell death.

Ergosterol_Inhibition AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component CellDeath Fungal Cell Death Membrane->CellDeath Disruption leads to Compound This compound Compound->Enzyme Inhibition

Ergosterol Biosynthesis Inhibition

This technical guide provides a foundational understanding of the antimicrobial properties of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones. The presented data and methodologies aim to support researchers and drug development professionals in the design and evaluation of novel antimicrobial agents based on this promising chemical scaffold. Further exploration of structure-activity relationships and in vivo efficacy studies are crucial next steps in translating these findings into clinically effective therapeutics.

References

Methodological & Application

Application Notes: One-Pot Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community. This interest is primarily due to their wide range of biological and pharmacological activities. Various derivatives of this scaffold have been reported to exhibit properties such as antibacterial, anticancer, antitumor, anti-inflammatory, and kinase inhibitory activities.[1][2][3] For instance, some derivatives act as dihydrofolate reductase (DHFR) inhibitors, while others function as potent tyrosine kinase inhibitors, making them valuable candidates in drug discovery and development.[2][3][4] The pyrido[2,3-d]pyrimidine core is a key pharmacophore in several clinically significant molecules, including the breast cancer drug Palbociclib.[4]

Advantages of One-Pot Synthesis

Traditional multi-step synthetic routes for preparing these complex molecules often suffer from drawbacks such as long reaction times, harsh conditions, the use of hazardous organic solvents, and low overall yields.[5][6] One-pot, multi-component reactions (MCRs) have emerged as a powerful and efficient alternative. This approach offers several distinct advantages:

  • Operational Simplicity: Reactants are mixed in a single vessel, proceeding through several transformations without the need to isolate intermediates.[1]

  • Efficiency: One-pot methods often result in high yields and reduced reaction times, sometimes from hours to mere minutes.[1][7]

  • Environmental Friendliness: Many modern one-pot protocols utilize aqueous media or solvent-free conditions, minimizing the use of toxic organic solvents and reducing chemical waste.[8][9]

  • Cost-Effectiveness: By reducing the number of synthetic steps, purification processes, and solvent usage, one-pot synthesis is an economically favorable strategy.[8]

Several catalysts and conditions have been successfully employed for these syntheses, including microwave irradiation, inexpensive catalysts like diammonium hydrogen phosphate (DAHP), sodium lauryl sulfate (SDS) in aqueous media, and solvent-free grinding techniques with nanocatalysts.[8][7][9] These methods facilitate domino reactions, such as Knoevenagel condensation followed by Michael addition and cyclization, to construct the target scaffold efficiently.[1]

Visualized Synthetic Workflow and Mechanism

The following diagrams illustrate the general reaction scheme, a typical experimental workflow, and the proposed reaction mechanism for the one-pot synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives.

One-Pot Synthesis Scheme General Reaction Scheme cluster_reactants Reactants cluster_conditions Conditions R1 Aromatic Aldehyde C1 Catalyst (e.g., DAHP) or Microwave Irradiation R1->C1 R2 Malononitrile R2->C1 R3 6-Aminouracil R3->C1 P This compound Derivative C1->P One Pot C2 Solvent (e.g., H2O/EtOH) C2->C1

Caption: General three-component, one-pot reaction scheme.

Experimental Workflow Experimental Workflow Start Start Mixing 1. Mix Reactants & Catalyst (Aldehyde, Malononitrile, Aminouracil) Start->Mixing Reaction 2. Reaction (Microwave Irradiation or Reflux) Mixing->Reaction Cooling 3. Cool to Room Temperature Reaction->Cooling Filtration 4. Filter the Solid Product Cooling->Filtration Washing 5. Wash with Water & Ethanol Filtration->Washing Purification 6. Recrystallize from DMF/EtOH Washing->Purification End End Purification->End

Caption: Step-by-step experimental workflow diagram.

Reaction Mechanism Proposed Reaction Mechanism (Domino Reaction) R1 Aldehyde + Malononitrile I1 Knoevenagel Adduct (Arylidenemalononitrile) R1->I1 Knoevenagel Condensation I2 Michael Adduct I1->I2 Michael Addition R3 6-Aminouracil R3->I2 I3 Intramolecular Cyclization I2->I3 I4 Dehydration & Tautomerization I3->I4 P Final Product: Pyrido[2,3-d]pyrimidine I4->P

Caption: Proposed domino Knoevenagel-Michael-cyclization mechanism.

Experimental Protocols

The following protocols are based on an efficient, environmentally friendly one-pot synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.[8][1]

Materials and Equipment

  • Aromatic aldehydes

  • Malononitrile

  • 4(6)-Aminouracil

  • Diammonium hydrogen phosphate (DAHP) (for Method B)

  • Ethanol (95%)

  • Dimethylformamide (DMF)

  • Domestic microwave oven (for Method A)

  • Round-bottom flask and reflux condenser (for Method B)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

General Procedure: Method A (Microwave Irradiation)
  • In a suitable vessel, create a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), and 4(6)-aminouracil (1 mmol, 0.127 g).

  • Add 5 mL of 95% ethanol to the mixture.

  • Place the vessel in a domestic microwave oven and irradiate at 300 W. Monitor the reaction's progress via Thin Layer Chromatography (TLC). Reaction times typically range from 5 to 10 minutes.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid product with cold water (2 x 10 mL) and then with hot ethanol (2 x 5 mL).

  • The crude product can be further purified by recrystallization from a DMF/ethanol mixture to yield the pure compound.

General Procedure: Method B (Catalytic Synthesis)
  • In a 50 mL round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), 4(6)-aminouracil (1 mmol, 0.127 g), and diammonium hydrogen phosphate (DAHP) (0.1 mmol, 0.013 g, 10 mol%).[8][1]

  • Add 10 mL of a 1:1 mixture of water and ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction's progress via TLC. Reaction times typically range from 4 to 6 hours.

  • Once the reaction is complete, cool the flask to room temperature.

  • Collect the solid precipitate that forms by vacuum filtration.

  • Wash the collected solid with cold water (2 x 10 mL) and then with hot ethanol (2 x 5 mL).

  • Purify the crude product by recrystallization from a DMF/ethanol mixture.

Data Presentation: Synthesis of this compound Derivatives

The table below summarizes the reaction times and yields for the synthesis of various derivatives using the protocols described above.[8][1]

EntryAr- (Aromatic Aldehyde)MethodTimeYield (%)
1C₆H₅-A5 min95
B4 h90
24-Cl-C₆H₄-A7 min94
B5 h92
34-Me-C₆H₄-A8 min90
B6 h85
44-MeO-C₆H₄-A10 min88
B6 h82
54-NO₂-C₆H₄-A6 min95
B4 h93
63-NO₂-C₆H₄-A7 min93
B5 h90
72-Cl-C₆H₄-A8 min90
B6 h86

Method A: Microwave Irradiation (300 W) in Ethanol. Method B: Catalytic (10 mol% DAHP) in H₂O/EtOH at Reflux.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Introduction

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is a key component in a variety of biologically active molecules exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The pyrido[2,3-d]pyrimidin-4(1H)-one core, in particular, is a privileged structure in the development of kinase inhibitors.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of such heterocyclic systems. The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in cleaner reactions and higher purity of the final products.[1][2] This document outlines two robust and reproducible microwave-assisted protocols for the synthesis of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones.

Advantages of Microwave-Assisted Synthesis

Compared to classical thermal heating, microwave-assisted synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones offers several key benefits:

  • Rapid Reaction Times: Reactions that typically take several hours to complete under conventional heating can often be accomplished in a matter of minutes using microwave irradiation.[3][4]

  • Higher Yields: The efficient and controlled heating provided by microwaves can lead to a significant increase in product yields.[2]

  • Improved Purity: Faster reaction times and more uniform heating can minimize the formation of byproducts, simplifying purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • Green Chemistry: Shorter reaction times and often the possibility of using greener solvents contribute to more environmentally friendly synthetic processes.

Data Presentation

The following tables summarize the quantitative data from representative microwave-assisted syntheses of Pyrido[2,3-d]pyrimidin-4(1H)-ones, showcasing the efficiency of these methods with various substrates.

Table 1: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines [1]

EntryAromatic AldehydeProductTime (min)Power (W)Yield (%)
1Benzaldehyde7-amino-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile1025092
24-Chlorobenzaldehyde7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile825095
34-Methylbenzaldehyde7-amino-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile1025090
44-Methoxybenzaldehyde7-amino-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile825093
54-Nitrobenzaldehyde7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile725096

Table 2: Comparison of Microwave vs. Conventional Synthesis of 2-Thioxodihydropyrido[2,3-d]pyrimidines [3][4]

MethodSolventCatalystTimeYield (%)
MicrowaveDMFI2 (10 mol%)30 min85
ConventionalDMFI2 (10 mol%)15 h70

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 7-Amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol is based on the efficient one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and 4(6)-aminouracil under microwave irradiation.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • 4(6)-Aminouracil (1 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Ethanol for recrystallization

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 4(6)-aminouracil (1 mmol).

  • Add 3 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 250 W with stirring. The reaction temperature will reach approximately 120°C.[1]

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 7-10 minutes.

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to afford the pure pyrido[2,3-d]pyrimidine derivative.

Protocol 2: Synthesis of 2-Thioxodihydropyrido[2,3-d]pyrimidines

This protocol outlines an improved synthesis of 2-thioxodihydropyrido[2,3-d]pyrimidines using iodine as a catalyst in DMF under microwave irradiation.[3][4]

Materials:

  • Appropriate chalcone (1 mmol)

  • Thiourea (1.2 mmol)

  • Potassium hydroxide (2 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Iodine (I2) (10 mol%)

  • Microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 10 mL microwave reaction vial, combine the chalcone (1 mmol), thiourea (1.2 mmol), and potassium hydroxide (2 mmol).

  • Add 5 mL of DMF and 10 mol% of iodine to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 30 minutes at a temperature of 100°C with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice (30 g).

  • Acidify the mixture with dilute hydrochloric acid (10% v/v) to a pH of approximately 5-6.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any inorganic impurities.

  • Dry the crude product and purify by column chromatography or recrystallization as required.

Visualizations

The following diagrams illustrate the general workflow for the microwave-assisted synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones.

Protocol1_Workflow reagents Reactants: - Aromatic Aldehyde - Malononitrile - 4(6)-Aminouracil - DMF mw_reaction Microwave Irradiation (250W, 7-10 min) reagents->mw_reaction 1. Mix & Seal workup Workup: - Quench with ice-water - Vacuum filtration mw_reaction->workup 2. Cool & Precipitate purification Purification: - Recrystallization from Ethanol workup->purification 3. Isolate Crude Product product Pure this compound purification->product 4. Obtain Pure Product

Caption: Workflow for the one-pot synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones.

Protocol2_Workflow reagents Reactants: - Chalcone - Thiourea - KOH - I2 (catalyst) - DMF mw_reaction Microwave Irradiation (100°C, 30 min) reagents->mw_reaction 1. Combine & Seal workup Workup: - Quench with ice - Acidify - Vacuum filtration mw_reaction->workup 2. Cool & Precipitate purification Purification: - Column Chromatography or - Recrystallization workup->purification 3. Isolate Crude Product product Pure 2-Thioxodihydropyrido- [2,3-d]pyrimidine purification->product 4. Obtain Pure Product

Caption: Workflow for the synthesis of 2-thioxodihydropyrido[2,3-d]pyrimidines.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrido[2,3-d]pyrimidin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[2,3-d]pyrimidin-4(1H)-ones constitute a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Notably, certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4]

These application notes provide a comprehensive overview of a modern and efficient one-pot, three-component synthesis protocol for substituted pyrido[2,3-d]pyrimidin-4(1H)-ones. The presented methodologies are designed to be straightforward, high-yielding, and adaptable for the generation of diverse compound libraries for further investigation.

Synthetic Strategies

The synthesis of the pyrido[2,3-d]pyrimidine core is most effectively achieved through multi-component reactions (MCRs), which offer advantages in terms of efficiency, atom economy, and reduced waste generation.[5] A common and versatile approach involves the condensation of an aminopyrimidine derivative, an aldehyde, and a C2-synthon like malononitrile or an active methylene compound.[6][7]

The reaction can be catalyzed by a variety of catalysts, including Brønsted or Lewis acids, and can often be accelerated using microwave irradiation.[6][8] The choice of catalyst and reaction conditions can influence the reaction time and overall yield.

Data Presentation: One-Pot Synthesis of Substituted 5-amino-7-aryl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones

The following table summarizes the synthesis of a series of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones via a one-pot three-component reaction of 6-aminothiouracil, various aromatic aldehydes, and malononitrile. This reaction proceeds through a domino Knoevenagel-Michael addition-cyclization sequence.[6]

EntryAr-CHOCatalyst (mol%)SolventMethodTimeYield (%)
1C₆H₅CHO(NH₄)₂HPO₄ (10)H₂O/EtOHReflux5 h92
24-ClC₆H₄CHO(NH₄)₂HPO₄ (10)H₂O/EtOHReflux4 h95
34-MeOC₆H₄CHO(NH₄)₂HPO₄ (10)H₂O/EtOHReflux6 h90
44-NO₂C₆H₄CHO(NH₄)₂HPO₄ (10)H₂O/EtOHReflux3 h96
5C₆H₅CHONoneH₂O/EtOHMicrowave5 min94
64-ClC₆H₄CHONoneH₂O/EtOHMicrowave4 min96
74-MeOC₆H₄CHONoneH₂O/EtOHMicrowave7 min92
84-NO₂C₆H₄CHONoneH₂O/EtOHMicrowave3 min97

Experimental Protocols

General Protocol for the One-Pot Synthesis of 5-amino-7-aryl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones

Materials:

  • 6-Aminothiouracil

  • Substituted aromatic aldehyde

  • Malononitrile

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄) (for catalytic method)

  • Ethanol (EtOH)

  • Distilled water (H₂O)

Procedure (Catalytic Method):

  • To a round-bottom flask, add 6-aminothiouracil (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and diammonium hydrogen phosphate (0.1 mmol, 10 mol%).

  • Add a mixture of ethanol and water (e.g., 10 mL, 1:1 v/v) as the solvent.

  • Fit the flask with a condenser and reflux the reaction mixture with stirring for the time indicated in the table.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Procedure (Microwave-Assisted Method):

  • In a microwave-safe vessel, combine 6-aminothiouracil (1 mmol), the substituted aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • Add a mixture of ethanol and water (e.g., 5 mL, 1:1 v/v).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for the specified time.

  • After irradiation, cool the vessel to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the final product.

Visualization of Synthetic Pathway and Biological Relevance

Synthetic Workflow

The following diagram illustrates the general one-pot, three-component synthesis of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones.

G cluster_start Starting Materials cluster_intermediate Reaction Cascade 6-Aminopyrimidine 6-Aminopyrimidine ReactionVessel One-Pot Reaction (Catalyst/Microwave) 6-Aminopyrimidine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Knoevenagel Knoevenagel Condensation ReactionVessel->Knoevenagel Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Substituted Pyrido[2,3-d]pyrimidin-4(1H)-one Cyclization->Product

Caption: General workflow for the one-pot synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones.

EGFR Signaling Pathway Inhibition

Certain substituted pyrido[2,3-d]pyrimidin-4(1H)-ones have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3] The diagram below provides a simplified overview of this pathway and the point of inhibition.

G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Apoptosis Apoptosis Dimerization->Apoptosis Inhibition of Inhibitor This compound (Inhibitor) Inhibitor->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by Pyrido[2,3-d]pyrimidin-4(1H)-ones.

References

Application Notes and Protocols: In Vitro Evaluation of Pyrido[2,3-d]pyrimidin-4(1H)-one Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer properties of Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. The protocols outlined below cover key experiments to determine the cytotoxic and mechanistic characteristics of this class of compounds, which have shown considerable promise as potential anticancer agents.[1][2][3][4]

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent antitumor effects.[1][2][3] Research has demonstrated that these compounds can target various crucial components of cancer progression, such as protein kinases (e.g., EGFR, PIM-1, CDKs) and other cellular processes, ultimately leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5][6][7][8] The exploration of novel Pyrido[2,3-d]pyrimidine derivatives is an active area of research aimed at developing more selective and potent cancer therapies.[1][4][8]

Data Presentation: Cytotoxic Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various this compound derivatives against several human cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) Against Various Cancer Cell Lines

Compound IDA-549 (Lung)PC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference Drug
8a 16.27.98---Erlotinib (6.53)
8b 16----Erlotinib (6.53)
8d 7.237.12---Erlotinib (11.05)
52 -6.67-0.3Doxorubicin (6.8)
53 --5.9--Doxorubicin (12.8)
55 ----0.3Doxorubicin
59 ----0.6Doxorubicin
60 -5.476.9--Doxorubicin (6.8)
15f 0.410.36----
4 ---0.571.13-
11 ---1.310.99-

Data compiled from multiple sources.[1][6][9][10]

Table 2: Kinase Inhibitory Activity (IC50)

Compound IDTarget KinaseIC50 (µM)
8a EGFRWT0.099
8a EGFRT790M0.123
65 PDGFr1.11
65 FGFr0.13
65 EGFr0.45
65 c-src0.22
PD180970 p210Bcr-Abl0.17
4 PIM-10.0114
10 PIM-10.0172
B1 EGFRL858R/T790M0.013

Data compiled from multiple sources.[1][6][9][11][12]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A-549, PC-3, HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound compound at its IC50 concentration for a defined period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[8]

Protocol:

  • Cell Treatment: Treat cells with the this compound compound at its IC50 concentration for a defined period (e.g., 24, 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[8]

Kinase Inhibition Assay

Many Pyrido[2,3-d]pyrimidine derivatives are designed as kinase inhibitors. In vitro kinase assays are essential to determine their specific activity against target kinases.[8]

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate. Various detection methods can be used, including radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., HTRF), and luminescence-based assays.[8]

Protocol (General):

  • Reaction Setup: In a microplate, combine the target kinase, a specific substrate, and ATP in a reaction buffer.

  • Compound Addition: Add the this compound compound at various concentrations.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a specific period to allow for the phosphorylation reaction.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection method appropriate for the assay format.

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Anticancer Evaluation A Cancer Cell Lines (A-549, PC-3, MCF-7, etc.) B This compound Compound Treatment A->B C Cytotoxicity Assay (MTT) B->C D Determine IC50 Value C->D E Mechanism of Action Studies D->E Use IC50 concentration F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) E->G H Kinase Inhibition Assay E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: General workflow for in vitro anticancer evaluation.

Signaling Pathway: Apoptosis Induction

G compound This compound Derivative p53 p53 (Upregulation) compound->p53 Bcl2 Bcl2 (Downregulation) compound->Bcl2 Bax Bax (Upregulation) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 (Activation) Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway.

Signaling Pathway: Cell Cycle Arrest

G compound This compound Derivative CDK CDK4/6 Inhibition compound->CDK p21 p21 Expression (Enhancement) compound->p21 G1_S G1/S Transition Block CDK->G1_S p21->G1_S Arrest G1 Phase Arrest G1_S->Arrest

Caption: G1 phase cell cycle arrest mechanism.

References

Application Notes and Protocols for Kinase Inhibition Assays of Pyrido[2,3-d]pyrimidin-4(1H)-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing kinase inhibition assays for compounds featuring the Pyrido[2,3-d]pyrimidin-4(1H)-one scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases.[1][2][3] This document outlines detailed protocols for biochemical assays targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). Additionally, it includes a summary of reported inhibitory activities and visual representations of a typical experimental workflow and a relevant signaling pathway.

Introduction to Pyrido[2,3-d]pyrimidin-4(1H)-ones as Kinase Inhibitors

The Pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, known to be a potent ATP-competitive inhibitor of various protein kinases.[3][4] Modifications to this core structure have led to the development of selective inhibitors targeting kinases involved in cell proliferation, differentiation, and angiogenesis.[2][3] The data and protocols presented herein are intended to facilitate the screening and characterization of novel this compound derivatives.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of this compound compounds against various protein kinases. Lower IC50 values are indicative of higher inhibitory potency.

Compound IDTarget KinaseIC50 (µM)Reference
Compound 8a EGFR (wild-type)0.099[5][6]
Compound 8a EGFR (T790M mutant)0.123[5][6]
Compound B1 EGFR (L858R/T790M mutant)0.013[7]
Compound 65 PDGFr1.11[3]
Compound 65 FGFr0.13[3]
Compound 65 EGFr0.45[3]
Compound 65 c-src0.22[3]
PD180970 p210Bcr-Abl (in vivo)0.170[3][4]
PD180970 Gab2 and CrkL (in vivo)0.080[3][4]
PD180970 p210Bcr-Abl (in vitro)0.005[4]
Compound 5o TTK0.023[8]

Experimental Protocols

Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols can be adapted for specific this compound compounds and target kinases.

EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is inversely proportional to kinase activity.[9]

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and then dilute further in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[11]

  • Assay Plate Setup: Add 2.5 µL of the diluted test compound to the wells of the assay plate. For control wells, add 2.5 µL of kinase buffer with the same DMSO concentration.

  • Enzyme Addition: Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.[12]

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.[12]

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][13]

VEGFR-2 Kinase Inhibition Assay (TR-FRET-Based)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[12]

  • This compound test compounds

  • Stop/Detection Solution (EDTA, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin (SA-APC))[12]

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Assay Plate Setup: Add 2.5 µL of the test compound dilution to the wells of the plate.

  • Enzyme Addition: Add 2.5 µL of the VEGFR-2 enzyme solution and incubate for 15 minutes at room temperature.[12]

  • Reaction Initiation: Add 5 µL of the substrate/ATP solution to initiate the kinase reaction.[12]

  • Incubation: Incubate for 60 minutes at room temperature.[12]

  • Reaction Termination and Detection: Add 5 µL of the stop/detection solution and incubate for 60 minutes at room temperature, protected from light.[12]

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.[12]

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[12] Normalize the data using controls and determine the IC50 value as described for the EGFR assay.

CDK2/Cyclin A Kinase Inhibition Assay (Radiometric)

This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]-ATP to a substrate.

Materials:

  • Active CDK2/Cyclin A2 enzyme complex

  • Substrate (e.g., Histone H1)[14]

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10][14]

  • [γ-³³P]-ATP

  • This compound test compounds

  • P81 phosphocellulose paper

  • 1% Phosphoric Acid Solution

  • Scintillation counter

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase assay buffer, CDK2 substrate, and the active CDK2/Cyclin A2 enzyme.[14]

  • Compound Addition: Add serial dilutions of the test compound to the reaction mixture and incubate for 10-15 minutes at room temperature.[14]

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP.[14]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).[14]

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[14]

  • Washing: Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.[14]

  • Data Acquisition: Measure the radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition (calculated from the reduction in radioactivity) versus the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro kinase inhibition assay.

G A Start: Reagent Preparation (Enzyme, Substrate, ATP, Compound) B Compound Dilution A->B C Assay Plate Loading (Compound, Enzyme) B->C D Pre-incubation C->D E Reaction Initiation (Add Substrate/ATP Mix) D->E F Kinase Reaction Incubation E->F G Reaction Termination & Detection F->G H Signal Measurement (e.g., Luminescence, Fluorescence) G->H I Data Analysis (IC50 Determination) H->I J End I->J

Caption: General workflow for an in vitro kinase inhibition assay.

VEGF Signaling Pathway

The diagram below depicts a simplified representation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a key target for many this compound compounds that inhibit VEGFR-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras PLCg->RAS AKT Akt PI3K->AKT Gene Gene Expression (Proliferation, Migration, Survival) AKT->Gene RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGF signaling pathway and point of inhibition.

References

Application Notes and Protocols for Cell-based Assays of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key cell-based assays for evaluating the biological activity of Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, particularly as inhibitors of various protein kinases implicated in cancer and other diseases. The following protocols and data are intended to serve as a practical resource for researchers investigating the cellular effects of these compounds.

Introduction to Pyrido[2,3-d]pyrimidin-4(1H)-ones

The Pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1] Derivatives of this scaffold have been reported to exhibit a broad spectrum of activities, including potent inhibition of key enzymes in cell signaling pathways crucial for cell growth, proliferation, and survival.[1][2] Common molecular targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), making them promising candidates for the development of novel therapeutics, particularly in oncology.[3][4][5][6]

Data Presentation: In Vitro Efficacy of Representative this compound Derivatives

The following tables summarize the quantitative data from cell-based assays of various this compound derivatives, providing a comparative overview of their cytotoxic, pro-apoptotic, and cell cycle-modulating activities.

Table 1: Cytotoxicity (IC₅₀) of this compound Derivatives in Human Cancer Cell Lines
DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Compound 4 MCF-7Breast Cancer0.57[7][8]
HepG2Liver Cancer1.13[7]
Compound 11 MCF-7Breast Cancer1.31[7]
HepG2Liver Cancer0.99[7]
Compound 8a A-549Lung Cancer16.2[3][9]
PC-3Prostate Cancer7.98[3][9]
HCT-116Colon Cancer25.61[9]
Compound 8d A-549Lung Cancer7.23[3]
PC-3Prostate Cancer7.12[3]
Compound B1 NCI-H1975Lung Cancer0.087[4][10]
Table 2: Apoptosis Induction by this compound Derivatives
DerivativeCell LineTreatmentTotal Apoptosis (%)Caspase-3 Activation (Fold Increase)Reference
Compound 4 MCF-7IC₅₀ (0.57 µM) for 48h36.14 (vs. 0.62 in control)Not Reported[8][11]
Compound 8a PC-3Not SpecifiedSignificant apoptotic effect5.3[3][12]
Compound 65 PC-3Not Specified1.9-fold increasePrimary activation[1]
MCF-7Not Specified1.8-fold increaseNot Specified[1]
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound Derivatives
DerivativeCell LineTreatmentEffect on Cell Cycle% Cells in G1 Phase% Cells in G2/M PhaseReference
Compound 4 MCF-7IC₅₀ (0.57 µM) for 48hG1 Phase Arrest56.36 (vs. 48.37 in control)4.47 (vs. 18.86 in control)[8]
Compound 8a PC-3Not SpecifiedPre-G1 ArrestNot ReportedNot Reported[3][12]
Compound B1 NCI-H1975Not SpecifiedG2/M Phase BlockNot ReportedNot Reported[4][10]

Experimental Protocols

The following are detailed protocols for the key cell-based assays used to characterize this compound derivatives.

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A-549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Cell Viability Assay Workflow.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol describes the quantification of apoptosis induced by this compound derivatives using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow A Treat cells with this compound derivative B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate for 15 min E->F G Analyze by Flow Cytometry F->G H Quantify apoptotic cell populations G->H

Annexin V/PI Apoptosis Assay Workflow.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in cells treated with this compound derivatives. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the this compound derivative for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Rehydration: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution to the cell suspension and incubate for 15 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow A Treat cells with this compound derivative B Harvest and fix cells in 70% ethanol A->B C Wash with PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by Flow Cytometry E->F G Determine cell cycle distribution F->G

Cell Cycle Analysis Workflow.

Signaling Pathways

This compound derivatives often exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate some of the commonly targeted pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, and proliferation.[7] Aberrant activation of this pathway is a common feature in many cancers.[13]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF EGF->EGFR Pyrido This compound derivative Pyrido->EGFR Inhibition

EGFR Signaling Pathway Inhibition.
VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Pyrido This compound derivative Pyrido->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway Inhibition.
CDK-Mediated Cell Cycle Regulation

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[14] Their dysregulation is a hallmark of cancer.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S Restriction Point G2 G2 Phase S->G2 M M Phase G2->M CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Pyrido This compound derivative Pyrido->CDK46_CyclinD Inhibition Pyrido->CDK2_CyclinE Inhibition

CDK-Mediated Cell Cycle Regulation.
Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of programmed cell death that can be activated by cellular stress, including the action of chemotherapeutic agents.

Intrinsic_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bax Bax CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2 Bcl-2 Bcl2->Bax Inhibition Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 Activation CytochromeC->Apaf1 Drug This compound derivative Drug->Bax Drug->Bcl2 Inhibition

Intrinsic Apoptosis Pathway.

References

Application Notes and Protocols: Pyrido[2,3-d]pyrimidin-4(1H)-one as a Scaffold for EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the pyrido[2,3-d]pyrimidin-4(1H)-one scaffold in the design and development of Epidermal Growth Factor Receptor (EGFR) inhibitors. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, along with data presentation and visualization of key biological pathways and workflows.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for anticancer therapies.[1][2] The this compound scaffold has emerged as a promising framework for the development of potent and selective EGFR inhibitors. Derivatives of this scaffold have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR, including the clinically relevant T790M resistance mutation.[3][4][5]

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives as EGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Selected this compound Derivatives against EGFR WT and EGFR T790M

CompoundEGFR WT IC50 (µM)EGFR T790M IC50 (µM)Reference
8a 0.0990.123[4][5]
8b 0.4190.290[6]
9a 0.5940.571[6]
B1 >1 (selective)0.013[3][7][8]

Table 2: Anti-proliferative Activity of Selected this compound Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
8a A-549 (Lung)16.2[6]
8a PC-3 (Prostate)7.98[5][6]
8a HCT-116 (Colon)25.61[6]
B1 H1975 (Lung, L858R/T790M)0.087[3][7][8]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[9] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][9] this compound-based inhibitors typically act by competing with ATP for the kinase domain's binding site, thereby preventing autophosphorylation and subsequent downstream signaling.[9]

EGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand->EGFR Binding Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition by this compound derivatives.

General Workflow for Screening EGFR Inhibitors

The process of identifying and characterizing novel EGFR inhibitors from a library of this compound derivatives typically follows a standardized workflow. This begins with an in vitro kinase assay to determine the direct inhibitory effect on the EGFR enzyme, followed by cell-based assays to assess anti-proliferative activity and the impact on EGFR signaling within a cellular context.

EGFR_Inhibitor_Screening_Workflow start Compound Library (Pyrido[2,3-d]pyrimidin-4(1H)-ones) kinase_assay In Vitro EGFR Kinase Assay (Determine IC50) start->kinase_assay cell_proliferation Cell Proliferation Assay (e.g., MTT Assay) kinase_assay->cell_proliferation Active Compounds western_blot Western Blot Analysis (p-EGFR, p-Akt, p-ERK) cell_proliferation->western_blot Potent Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis western_blot->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design end Preclinical Development lead_optimization->end

Caption: A general experimental workflow for the screening and identification of novel EGFR inhibitors.

Experimental Protocols

In Vitro EGFR Kinase Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase (WT or mutant)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[10]

  • ATP

  • Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in 50% DMSO.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

  • Add 2 µL of EGFR kinase solution (concentration optimized as per manufacturer's instructions) to each well and incubate for 30 minutes at room temperature.[10]

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP (at the Km concentration for ATP).[10][11]

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[11] This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.[11]

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation (MTT) Assay

This protocol measures the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H1975)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.[13]

  • Treat the cells with various concentrations of the test compounds (and a DMSO control) and incubate for 72 hours.[13]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[14]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Read the absorbance at 570 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value.

Western Blot Analysis for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of the compounds on EGFR phosphorylation in cells.

Materials:

  • Cancer cell lines

  • Serum-free medium

  • EGF

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[1]

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to about 90% confluency.[10]

  • Starve the cells in serum-free medium for 16-18 hours.[10]

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 1 hour.[10]

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.[10]

  • Wash the cells with cold PBS and lyse them on ice.[9]

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[9]

  • Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.[9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[9]

  • Detect the chemiluminescent signal using an ECL substrate and an imaging system.[9]

  • To normalize the data, strip the membrane and re-probe with antibodies against total EGFR and a loading control like β-actin.[1][9]

  • Quantify the band intensities using densitometry software.[9]

References

Application of Pyrido[2,3-d]pyrimidin-4(1H)-ones in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidin-4(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, making it a versatile framework for the design of novel therapeutic agents. This document provides a detailed overview of the applications of this compound derivatives in drug discovery, with a focus on their roles in oncology, inflammation, and infectious diseases.

Application Notes

This compound derivatives have been extensively explored as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1] Their mechanism of action frequently involves competitive binding at the ATP-binding site of these enzymes.[2]

Oncology: In the field of oncology, these compounds have shown significant promise. They have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer, and have demonstrated activity against both wild-type and mutant forms of the receptor.[3][4] Furthermore, derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers, including breast and liver cancer.[5] Other targeted kinases include Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation, and Receptor-Interacting Protein Kinase 2 (RIPK2), which is involved in inflammatory signaling pathways that can contribute to cancer development.[6][7]

Anti-inflammatory and Analgesic Effects: The anti-inflammatory properties of pyrido[2,3-d]pyrimidin-4(1H)-ones are also well-documented. Certain derivatives have exhibited significant analgesic and anti-inflammatory activities in preclinical models.[8] Some compounds have been investigated as inhibitors of macrophage colony-stimulating factor-1 receptor (FMS), a target for treating rheumatoid arthritis and other chronic inflammatory diseases.[9]

Antimicrobial Activity: The therapeutic potential of this scaffold extends to infectious diseases. Several this compound derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, with some compounds showing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound derivatives across different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
8a PC-3 (Prostate)7.98[7]
8d PC-3 (Prostate)7.12[7]
8d A-549 (Lung)7.23[7]
9a PC-3 (Prostate)9.26[7]
Compound 4 MCF-7 (Breast)0.57[2]
Compound 11 MCF-7 (Breast)1.31[2]
Compound 4 HepG2 (Liver)1.13[2]
Compound 11 HepG2 (Liver)0.99[2]
Compound 63 PC-3 (Prostate)1.54[2]
Compound 63 A-549 (Lung)3.36[2]
Compound 64 PC-3 (Prostate)0.36[2]
Compound 64 A-549 (Lung)0.41[2]
Compound B1 H1975 (Lung)0.087[12]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 8a EGFRWT99[7]
Compound 8a EGFRT790M123[7]
Compound 8d EGFRT790M290[7]
Compound 9a EGFRT790M571[7]
Compound 4 PIM-111.4[2]
Compound 10 PIM-117.2[2]
PD180970 p210Bcr-Abl170[2]
Compound 65 CDK6115.38[2]
Compound B1 EGFRL858R/T790M13[12]
Compound B7 EGFRL858R/T790M5.9[12]

Table 3: Antimicrobial Activity of this compound Derivatives

Compound IDOrganismMIC (µg/mL)Reference
10a Bacteria (Broad Spectrum)0.49-3.9[10]
10a Fungi31.25[10]
10d-i Bacteria (Broad Spectrum)0.49-7.81[11]
10d-i Fungi1.95-15.63[11]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrido This compound Pyrido->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core PIM-1 Regulation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT3_5 STAT3/5 JAK->STAT3_5 PIM1 PIM-1 Kinase STAT3_5->PIM1 Upregulates Transcription BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates (inactivates) p21 p21 (cell cycle inhibitor) PIM1->p21 Phosphorylates (inactivates) MYC c-Myc (oncogene) PIM1->MYC Phosphorylates (stabilizes) Pyrido This compound Pyrido->PIM1 Inhibits Apoptosis Inhibition of Apoptosis BAD->Apoptosis Proliferation Cell Proliferation p21->Proliferation MYC->Proliferation RIPK2_Signaling_Pathway cluster_recognition Pattern Recognition cluster_core_signaling Core Signaling cluster_cellular_response Cellular Response NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 Recruits & Activates PAMPs PAMPs/DAMPs PAMPs->NOD1_2 Activates TAK1 TAK1 RIPK2->TAK1 Pyrido This compound Pyrido->RIPK2 Inhibits IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Induces Transcription

References

Application Notes and Protocols for Molecular Docking Studies of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and findings related to the molecular docking of Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including potent anticancer and antimicrobial effects. Molecular docking simulations have been instrumental in elucidating the potential mechanisms of action, predicting binding affinities, and guiding the rational design of novel and more effective therapeutic agents.

Introduction to Pyrido[2,3-d]pyrimidin-4(1H)-ones

The Pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1] Derivatives of this core structure have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Molecular docking studies have been pivotal in identifying and optimizing this compound derivatives as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[4][5][6]

Data Presentation: Summary of In Silico and In Vitro Data

The following tables summarize key quantitative data from various studies on this compound derivatives, including their inhibitory concentrations (IC₅₀) against different cancer cell lines and target kinases, as well as their predicted binding energies from molecular docking simulations.

Table 1: Anticancer Activity and Kinase Inhibition of Selected this compound Derivatives

Compound IDTarget Cell Line/KinaseIC₅₀ (µM)Reference
Series 1 (EGFR Inhibitors)
Compound 8aEGFRʷᵗ0.099[7]
EGFRᵗ⁷⁹⁰ᵐ0.123[7]
PC-3 (Prostate Cancer)7.98[7]
A-549 (Lung Cancer)16.2[7]
Compound 8bEGFRʷᵗ0.419[7]
Compound 9aEGFRʷᵗ0.594[7]
Series 2 (VEGFR-2/HER-2 Inhibitors)
Compound 5aVEGFR-20.217[5]
HER-20.168[5]
MCF-7 (Breast Cancer)1.77[5]
Compound 5eVEGFR-20.124[5]
HER-20.077[5]
MCF-7 (Breast Cancer)1.39[5]
Series 3 (PIM-1 Kinase Inhibitors)
Compound 4PIM-10.0114[6]
MCF-7 (Breast Cancer)0.57[6]
HepG2 (Liver Cancer)1.13[6]
Compound 10PIM-10.0172[6]
Series 4 (Antimicrobial Activity)
Compound 10aAntibacterial (various strains)0.49-3.9 (MIC, µg/mL)[8]
Antifungal (various strains)31.25 (MIC, µg/mL)[8]

Table 2: Molecular Docking Scores of this compound Derivatives against Kinase Targets

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
EGFR Kinase Domain
Top Analogs3POZ-9.6 to -10.2[4][9][10]
Doxorubicin (control)3POZ-8.7[4][9][10]
VEGFR-2 Kinase Domain
Compound 9dNot SpecifiedNot Specified[11]
PIM-1 Kinase
Compound 4Not SpecifiedNot Specified[6]

Experimental Protocols

This section provides a generalized, detailed protocol for performing molecular docking studies of this compound derivatives, based on common practices in the field.[12][13][14]

Protocol 1: Molecular Docking of this compound Derivatives against a Target Kinase

1. Preparation of the Receptor (Protein)

  • 1.1. Protein Selection and Retrieval:

    • Identify the target kinase of interest (e.g., EGFR, VEGFR-2).

    • Download the 3D crystal structure of the protein from the Protein Data Bank (PDB) (--INVALID-LINK--). Select a high-resolution structure, preferably co-crystallized with a ligand to define the binding site.[14]

  • 1.2. Protein Preparation:

    • Use molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE) to prepare the protein.

    • Remove water molecules and any co-solvents.

    • Add polar hydrogen atoms and assign appropriate atom types and charges.

    • Repair any missing side chains or loops if necessary.

    • Minimize the energy of the protein structure to relieve any steric clashes.

2. Preparation of the Ligands (this compound Derivatives)

  • 2.1. Ligand Sketching and Optimization:

    • Draw the 2D structures of the this compound derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and partial charges.

3. Molecular Docking Simulation

  • 3.1. Grid Generation:

    • Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying the active site residues.

  • 3.2. Docking Execution:

    • Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligands into the defined binding site of the receptor.[15]

    • The docking algorithm will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity (docking score) for each pose.[12]

  • 3.3. Analysis of Docking Results:

    • Analyze the docking poses and scores. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software (e.g., PyMOL, VMD, Chimera).

    • Compare the binding mode of the designed ligands with that of known inhibitors.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the molecular docking of this compound derivatives.

G General Workflow for Molecular Docking Studies cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Receptor Preparation (e.g., Kinase from PDB) Docking Molecular Docking Simulation Receptor->Docking Ligand Ligand Preparation (this compound derivatives) Ligand->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualization of Binding Pose Analysis->Visualization

Caption: A flowchart illustrating the general workflow for molecular docking studies.

G Simplified EGFR Signaling Pathway Inhibition cluster_atp Simplified EGFR Signaling Pathway Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR ADP ADP Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Phosphorylation Inhibitor This compound Derivative Inhibitor->EGFR Binds to ATP binding site ATP ATP Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

G Simplified VEGFR-2 Signaling Pathway Inhibition cluster_atp Simplified VEGFR-2 Signaling Pathway Inhibition VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 ADP ADP Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR2->Angiogenesis Phosphorylation Inhibitor This compound Derivative Inhibitor->VEGFR2 Blocks ATP binding ATP ATP TumorGrowth Tumor Growth and Metastasis Angiogenesis->TumorGrowth

Caption: Inhibition of the VEGFR-2 signaling pathway, crucial for angiogenesis.

Conclusion

Molecular docking is a powerful computational tool that provides valuable insights into the binding mechanisms of this compound derivatives with their biological targets. The data and protocols presented here serve as a guide for researchers in the field of drug discovery and development, facilitating the design of more potent and selective inhibitors for various therapeutic applications. The strong correlation often observed between in silico predictions and in vitro activity underscores the importance of integrating computational methods in modern drug design pipelines.[4][9][10]

References

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives, along with methodologies for their antimicrobial screening. The provided information is intended to guide researchers in the development of novel antimicrobial agents based on this privileged heterocyclic scaffold.

Introduction

The Pyrido[2,3-d]pyrimidine core is a significant pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The growing threat of antimicrobial resistance necessitates the development of new and effective therapeutic agents. This compound derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities.[4][5][6] This document outlines synthetic strategies and antimicrobial evaluation protocols to facilitate research and development in this area.

Synthesis of this compound Derivatives

Several synthetic routes have been established for the preparation of the pyrido[2,3-d]pyrimidine scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are protocols for some common and efficient synthetic approaches.

Protocol 1: One-Pot, Three-Component Synthesis

This protocol describes a one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives from an aminopyrimidine, an aldehyde, and an active methylene compound, often facilitated by a catalyst.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), an aromatic aldehyde (1 mmol), and Meldrum's acid (1 mmol) in the presence of a catalytic amount of HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst.[7]

  • Reaction Conditions: Heat the reaction mixture at 60°C under solvent-free conditions for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add ethanol and stir for 10 minutes. Collect the resulting solid precipitate by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrido[2,3-d]pyrimidine derivatives.[2][4][6]

Experimental Protocol:

  • Reactant Mixture: In a microwave-safe vessel, mix 6-aminothiouracil (1 mmol), an appropriate arylidenemalononitrile derivative (1 mmol), and a catalytic amount of iodine (10 mol%) in dimethylformamide (DMF).[4][6]

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a suitable temperature and power for 30 minutes.[4][6]

  • Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. Filter the precipitated solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Antimicrobial Screening Protocols

The evaluation of the antimicrobial activity of newly synthesized compounds is a critical step in the drug discovery process. The following protocols outline standard methods for determining the in vitro antimicrobial efficacy of this compound derivatives.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[8]

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using the appropriate broth. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

The antimicrobial activity of synthesized this compound derivatives is typically summarized in tables of Minimum Inhibitory Concentration (MIC) values.

Table 1: Antibacterial Activity of Selected this compound Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaReference
10a 0.49 - 3.9---[4][5][6]
10d-i 0.49 - 7.81---[4][5][6]
14 1541814[9]

Table 2: Antifungal Activity of Selected this compound Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus flavusGeotrichum candidumTrichophyton rubrumReference
10a 31.25---[4][5][6]
10d-i 1.95 - 15.63---[4][5][6]
14 1518415[10]

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Starting Materials (e.g., 6-Aminouracil derivative, Aldehyde, Active Methylene Compound) Reaction One-Pot Reaction (Conventional Heating or Microwave Irradiation) Start->Reaction Workup Work-up (Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow Compound Synthesized Compound Dilution Serial Dilution in 96-well plate Compound->Dilution Inoculation Inoculation of Plates Dilution->Inoculation Inoculum Standardized Microbial Inoculum Preparation Inoculum->Inoculation Incubation Incubation (37°C for Bacteria, 35°C for Fungi) Inoculation->Incubation MIC Determination of MIC Incubation->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Consistently Low Product Yield

Q1: My reaction is consistently resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in the synthesis of this compound can stem from several factors. A systematic approach is crucial to identify and resolve the issue.[1] Potential causes include:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider incrementally increasing the reaction time or temperature. For certain multi-component reactions, microwave irradiation has been demonstrated to significantly decrease reaction times and boost yields.[2][3][4]

  • Suboptimal Catalyst: The choice of catalyst and its concentration are critical.

    • Solution: A range of catalysts can be employed. While some reactions proceed without a catalyst, others benefit from acidic or basic catalysts. For instance, diammonium hydrogen phosphate (DAHP) has been effectively used in aqueous media.[2] Experiment with different catalysts and vary their loading to determine the optimal conditions for your specific substrates.

  • Poor Quality Starting Materials: The purity of reagents and solvents can significantly impact the reaction outcome.

    • Solution: Ensure the purity of your starting materials and reagents. Impurities, especially water in solvents, can interfere with the reaction chemistry.[1] Re-purify starting materials if necessary.

  • Side Reactions: The formation of unintended byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Adjusting reaction conditions, such as lowering the temperature, may help minimize the formation of side products.[1] Ensure precise control over the stoichiometry of the reactants.

  • Work-up and Purification Losses: Significant product loss can occur during extraction, crystallization, and chromatographic purification.

    • Solution: Review and optimize your work-up and purification procedures to minimize losses. Ensure consistency in these steps between batches.[1]

Issue 2: Batch-to-Batch Variability

Q2: I am observing significant variability in yield and purity between different batches of my synthesis. What could be the reasons for this inconsistency?

A: Batch-to-batch variability is a common challenge in chemical synthesis and can be attributed to several factors:[1]

  • Raw Material Quality: Variations in the purity, isomeric ratio, and physical properties of starting materials and reagents can lead to inconsistent outcomes.[1]

  • Reaction Conditions: Minor deviations in temperature, reaction time, stirring rate, and the rate of reagent addition can significantly affect product yield and purity.[1]

  • Solvent Quality: The presence of impurities, particularly water, in solvents can interfere with the reaction.[1]

  • Work-up and Purification Procedures: Inconsistencies in extraction, crystallization, and chromatography can result in batches with different purity profiles.[1]

  • Human Factors: Differences in experimental techniques and handling between operators can introduce variability.[1]

To address this, it is crucial to standardize all experimental parameters and meticulously document each step. Re-analyzing starting materials for each batch can also help identify the root cause of the variability.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of this compound synthesis.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation

MethodCatalyst (mol%)SolventTimeYield (%)Reference
Conventional Heating-DMF15-20 hLow[3][4]
Microwave IrradiationI₂ (10)DMF30 min59[3][4]
Microwave Irradiation-Acetic Acid/Ethylene Glycol5 min90-93[2]
Microwave IrradiationDAHP (10)Aqueous Ethanol5-10 min82-95[2]

Table 2: Effect of Different Catalysts on a One-Pot, Three-Component Synthesis

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Bi(OTf)₃ (10)Ethanol80392[1]
DAHP (10)Aqueous EthanolReflux595[2]
ZrO₂ Nanoparticles (10)Solvent-free--High[5]
[γ-Fe₂O₃@HAp-SO₃H]Solvent-free60-up to 94[6]
InBr₃Solvent-free-15 min95[6]

Experimental Protocols

This section provides detailed methodologies for key synthetic routes to this compound.

Protocol 1: Microwave-Assisted One-Pot Synthesis from 6-Aminouracil

This protocol is adapted from a method utilizing microwave irradiation for a rapid and high-yield synthesis.[2]

Materials:

  • 4(6)-Aminouracil

  • Aromatic aldehyde

  • Malononitrile

  • Diammonium hydrogen phosphate (DAHP)

  • Aqueous Ethanol

Procedure:

  • In a microwave-safe vessel, combine 4(6)-aminouracil (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • Add aqueous ethanol as the solvent.

  • Add DAHP (10 mol%) as the catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 5-10 minutes at a suitable power level to maintain reflux.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure this compound derivative.

Protocol 2: Improved Synthesis of 2-Thioxo-dihydrothis compound via Microwave Irradiation

This protocol describes an optimized, expeditious synthesis using microwave irradiation.[3][4]

Materials:

  • Chalcone starting material

  • 6-Amino-2-thiouracil

  • Iodine (I₂)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe reaction vessel, dissolve the chalcone starting material (1 mmol) and 6-amino-2-thiouracil (1 mmol) in DMF.

  • Add iodine (10 mol%) to the mixture.

  • Seal the vessel and subject it to microwave irradiation for 30 minutes at a temperature of 160°C.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Visualizations

General Synthesis Pathway

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate Steps cluster_product Final Product A 6-Aminouracil Derivative D One-Pot Reaction A->D B Aldehyde B->D C Active Methylene Compound (e.g., Malononitrile) C->D E Knoevenagel Condensation D->E Catalyst (e.g., DAHP, Bi(OTf)₃) Solvent (e.g., Ethanol) F Michael Addition E->F G Cyclization & Dehydration F->G H This compound G->H G start Low Yield Observed purity_check Verify Starting Material & Reagent Purity start->purity_check conditions_check Review Reaction Conditions (Temp, Time, Stoichiometry) purity_check->conditions_check Purity OK purify_materials Purify/Replace Starting Materials purity_check->purify_materials Impurities Found workup_check Evaluate Work-up & Purification conditions_check->workup_check Conditions Correct optimize_conditions Optimize Reaction Conditions conditions_check->optimize_conditions Deviation Found side_reactions Investigate Potential Side Reactions workup_check->side_reactions Work-up Consistent optimize_workup Optimize Purification Protocol workup_check->optimize_workup Losses Identified modify_conditions Modify Conditions to Suppress Side Products side_reactions->modify_conditions purify_materials->purity_check end Improved Yield optimize_conditions->end optimize_workup->end modify_conditions->end

References

Overcoming solubility issues of Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to address this?

A1: Poor aqueous solubility is a common challenge with this class of compounds due to their often planar and rigid structures. Initial steps to consider are:

  • pH Modification: Since the pyridine and pyrimidine rings contain basic nitrogen atoms, adjusting the pH of your aqueous solution to be more acidic can protonate these sites, leading to increased solubility. However, be mindful that pH changes can potentially affect the compound's activity and the stability of your experimental system.

  • Co-solvents: The addition of a small percentage of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of your compound. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG 400), and propylene glycol.[1] It is crucial to test a range of co-solvent concentrations to find the optimal balance between solubility enhancement and potential toxicity or interference in your assay.[2]

Q2: I'm still facing solubility issues after trying basic pH and co-solvent adjustments. What are more advanced techniques I can employ?

A2: For persistent solubility problems, several advanced formulation strategies can be explored:

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[3][4] The drug can exist in an amorphous form, which generally has a higher apparent solubility and dissolution rate compared to its crystalline form.[5]

  • Nanosuspensions: Reducing the particle size of your compound to the nanometer range dramatically increases the surface area, which can lead to enhanced dissolution velocity and saturation solubility.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more water-soluble.[2]

  • Prodrug Approach: This involves chemically modifying the derivative to create a more soluble version (the prodrug) that, once administered, is converted back to the active compound in vivo.

Q3: Are there any structural modifications I can make to the this compound scaffold to inherently improve solubility?

A3: Yes, medicinal chemistry strategies can be employed during the synthesis of new analogs. One approach is to disrupt the planarity of the molecule to reduce crystal packing energy. For a related pyrazolo-pyrimidinone scaffold, replacing a rigid amide linker with a more flexible amine linker was shown to improve aqueous solubility.[7] Introducing polar functional groups or ionizable moieties can also enhance aqueous solubility.

Troubleshooting Guides

Problem 1: Compound precipitates out of solution during my in vitro assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Exceeded Solubility Limit in Assay Buffer Determine the kinetic solubility of your compound in the final assay buffer. A detailed protocol for this is provided below.
Co-solvent Shock When adding a concentrated stock solution (e.g., in DMSO) to the aqueous assay buffer, the rapid change in solvent polarity can cause the compound to precipitate. Try adding the stock solution dropwise while vortexing, or prepare an intermediate dilution in a buffer with a higher co-solvent concentration.
pH Incompatibility The pH of your stock solution and the final assay buffer may be significantly different, leading to precipitation upon mixing. Ensure the pH of all solutions is compatible.
Compound Degradation The compound may be unstable in the assay buffer over the duration of the experiment. Assess the chemical stability of your derivative under the assay conditions.
Problem 2: Inconsistent results in biological assays, possibly due to poor solubility.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Undissolved Particulate Matter Incomplete dissolution of the compound can lead to variable concentrations in your assays. Visually inspect your solutions for any particulates. If present, consider filtration through a compatible filter (e.g., PTFE).
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. Using low-adhesion microplates and tubes can mitigate this issue.
Aggregation At concentrations above their solubility limit, compounds can form aggregates that may have different biological activities or interfere with assay readouts. Dynamic light scattering (DLS) can be used to check for aggregation.

Quantitative Data

The following table summarizes available solubility data for a representative this compound analog and related pyrimidine derivatives to provide a general understanding of the solubility improvements that can be achieved.

Compound ScaffoldModification/FormulationSolvent/BufferReported Solubility
Pyrazolo-pyrimidinoneAmide LinkerPBS, pH 7.44.6 µM
Pyrazolo-pyrimidinoneAmine LinkerPBS, pH 7.474 ± 7 µM[7]
Pyrazolo[3,4-d]pyrimidineSolid Dispersion (10% drug in PVPVA)Aqueous MediaEnhanced apparent water solubility leading to improved cytotoxicity[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Measurement

This protocol is adapted from a method used for pyrazolo-pyrimidinone analogs.[7]

  • Prepare a 100 mM stock solution of the this compound derivative in DMSO.

  • Add 1 µL of the DMSO stock solution to 1 mL of Phosphate Buffered Saline (PBS), pH 7.4, to achieve a final concentration of 100 µM in 0.1% DMSO.

  • Vortex the solution for 1 minute.

  • Equilibrate the solution on an end-to-end rotator at room temperature for 24 hours.

  • Filter the solution through a 0.22 µm filter to remove any precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Preparation of a Solid Dispersion for Solubility Enhancement

This is a general procedure based on the principles of solid dispersion formulation.[3][4]

  • Select a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or polyvinylpyrrolidone-vinyl acetate copolymer (PVPVA)).

  • Dissolve both the this compound derivative and the polymer in a common volatile organic solvent (e.g., methanol, acetone). The drug-to-polymer ratio can be varied (e.g., 1:9, 2:8 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the film under vacuum to remove any residual solvent.

  • The resulting solid dispersion can be scraped and milled into a fine powder.

  • The aqueous solubility of the solid dispersion can then be determined and compared to the unformulated compound.

Visualizations

Signaling Pathway Diagrams

This compound derivatives have been identified as inhibitors of several protein kinases involved in cell signaling pathways implicated in cancer and inflammation. The following diagrams illustrate the points of intervention for some of these kinases.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

PIM1_Pathway Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor STAT STAT Receptor->STAT P PIM1 PIM-1 Kinase STAT->PIM1 Transcription Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition Inhibitor This compound Derivative Inhibitor->PIM1

Caption: Inhibition of the PIM-1 kinase signaling pathway.

CDK4_Pathway CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb P E2F E2F Rb->E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Inhibitor This compound Derivative Inhibitor->CDK4_6

Caption: Inhibition of the CDK4/6-Rb cell cycle pathway.

Experimental and Logical Workflows

Solubility_Workflow Start Start: Poorly Soluble This compound Derivative Initial_Tests Initial Tests: pH Modification & Co-solvents Start->Initial_Tests Not_Soluble Solubility Issue Persists Initial_Tests->Not_Soluble Soluble Solubility Issue Resolved Not_Soluble->Soluble Success Advanced_Formulation Advanced Formulation Strategies: - Solid Dispersion - Nanosuspension - Cyclodextrin Complexation Not_Soluble->Advanced_Formulation No Structural_Modification Structural Modification: - Disrupt Planarity - Add Polar Groups Not_Soluble->Structural_Modification Consider (New Analogs) Advanced_Formulation->Soluble Structural_Modification->Soluble

Caption: Troubleshooting workflow for solubility issues.

Solid_Dispersion_Workflow Step1 1. Dissolve Drug & Polymer in Solvent Step2 2. Solvent Evaporation (Rotary Evaporator) Step1->Step2 Step3 3. Vacuum Drying (Remove Residual Solvent) Step2->Step3 Step4 4. Scrape and Mill Solid Dispersion Step3->Step4 Step5 5. Characterize & Test Solubility Step4->Step5

Caption: Experimental workflow for solid dispersion preparation.

References

Technical Support Center: Purification of Pyrido[2,3-d]pyrimidin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Pyrido[2,3-d]pyrimidin-4(1H)-one analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound analogs?

A1: The most common purification techniques for this compound analogs are recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[1] The choice of method depends on the purity requirements, the scale of the purification, and the physicochemical properties of the analog.

Q2: How do I choose the right purification technique for my compound?

A2: The selection of a purification technique is guided by several factors:

  • Recrystallization is a cost-effective method suitable for solid compounds that are thermally stable and have different solubility profiles from their impurities in a given solvent at different temperatures.[1]

  • Flash Column Chromatography is a versatile and widely used technique for purifying compounds from complex mixtures based on their polarity.[1] It is effective for separating compounds with different retention factors (Rf) on a stationary phase like silica gel.

  • Preparative HPLC offers the highest resolution and is ideal for obtaining highly pure compounds, especially for challenging separations or for the final purification step in drug development.[1][2][3]

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, reagents, catalysts, and by-products from side reactions.[1] For example, in multi-component reactions used to synthesize these analogs, you might find residual aldehydes, malononitrile, or 6-aminouracil derivatives.[4]

Troubleshooting Guides

Recrystallization

Problem: My compound does not crystallize.

  • Possible Cause: The compound may be too soluble in the chosen solvent, or the solution may be supersaturated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Seeding: Add a small crystal of the pure compound to the solution.

    • Reduce Solubility: If the compound is too soluble, try a different solvent or a solvent mixture in which the compound is less soluble at room temperature.

    • Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of your compound.

Problem: The purified compound is still impure after recrystallization.

  • Possible Cause: The impurities may have similar solubility to your target compound in the chosen solvent.

  • Solution:

    • Solvent Selection: Experiment with different solvents or solvent systems to find one that maximizes the solubility difference between your compound and the impurities.

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.

Flash Column Chromatography

Problem: Poor separation of my compound from impurities.

  • Possible Cause: The chosen solvent system (mobile phase) may not be optimal for separating the compounds on the stationary phase.

  • Solution:

    • TLC Optimization: Before running the column, optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.[1]

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide good separation, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity.[5]

    • Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) might provide better separation for certain analogs.

Problem: My compound is sticking to the column (streaking).

  • Possible Cause: The compound might be too polar for the chosen solvent system or may be interacting strongly with the acidic silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: Add a more polar solvent like methanol or ethanol to your mobile phase to help elute the compound.

    • Deactivate Silica Gel: For acid-sensitive compounds, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[5]

Problem: The column runs dry.

  • Possible Cause: The solvent level dropped below the top of the stationary phase.

  • Solution: This should be avoided as it can lead to cracking of the stationary phase and poor separation. Always ensure there is a layer of solvent above the silica gel. If it happens, carefully add more solvent to re-saturate the column, though the separation may be compromised.

Preparative HPLC

Problem: Peak fronting or tailing in the chromatogram.

  • Possible Cause:

    • Overloading: Injecting too much sample onto the column.

    • Inappropriate Solvent: The sample is dissolved in a solvent stronger than the mobile phase.

    • Column Degradation: The stationary phase of the column is deteriorating.

  • Solution:

    • Reduce Sample Load: Decrease the concentration or volume of the injected sample.

    • Solvent Matching: Dissolve the sample in the mobile phase or a weaker solvent.[1]

    • Column Maintenance: Use a guard column to protect the analytical column and replace the column if it is old or has been used extensively.

Problem: No peaks are observed.

  • Possible Cause:

    • Detector Issue: The detector is not set to the correct wavelength to detect your compound.

    • Compound Precipitation: The compound may have precipitated in the sample loop or at the head of the column.

  • Solution:

    • Check Detector Settings: Ensure the UV detector is set to a wavelength where your compound has strong absorbance.

    • Sample Solubility: Confirm that your compound is fully dissolved in the mobile phase before injection. Filtering the sample can also help.

Data Summary

Table 1: Comparison of Purification Techniques for this compound Analogs

Purification TechniqueTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization70-95%>95%Cost-effective, simple setup, scalable.[1]Only for solids, potential for product loss in mother liquor.
Flash Column Chromatography50-90%90-98%Versatile, applicable to a wide range of compounds, good for complex mixtures.[1][6]Can be time-consuming, requires significant solvent volumes.[6]
Preparative HPLC>90%>99%High resolution, high purity, automated.[1][2]Expensive equipment, limited sample capacity, requires method development.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Analog
  • Solvent Selection: Determine a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good starting point.[4]

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to find a solvent system that gives your target compound an Rf value of ~0.3. Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

  • Column Packing:

    • Plug the bottom of a glass column with cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.[7]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[5]

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with compressed air) to push the solvent through.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Preparative HPLC
  • Method Development: On an analytical HPLC system, develop a separation method to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).[1]

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent and filter it through a 0.22 or 0.45 µm filter.

  • Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.

  • Purification: Inject the sample onto the preparative HPLC system and run the separation method.

  • Fraction Collection: Use a fraction collector, often triggered by a UV detector signal, to collect the fractions corresponding to the peak of the target compound.[1]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Evaporation: Remove the solvent from the collected fractions to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC Further Purification ColumnChromatography->Analysis PrepHPLC->Analysis PureProduct Pure Product Analysis->ColumnChromatography Purity < 95% Analysis->PureProduct Purity ≥ 95% Troubleshooting_Column_Chromatography Start Poor Separation TLC Optimize solvent system with TLC? Start->TLC Gradient Use gradient elution? TLC->Gradient No GoodSep Good Separation TLC->GoodSep Yes StationaryPhase Change stationary phase? Gradient->StationaryPhase No Gradient->GoodSep Yes StationaryPhase->GoodSep Yes

References

Technical Support Center: Enhancing the Biological Activity of Pyrido[2,3-d]pyrimidin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. Our goal is to help you overcome common experimental challenges and enhance the biological activity of your compounds.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound compounds.

Low Reaction Yield in Synthesis

Question: My synthesis of a this compound derivative is consistently resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones can be attributed to several factors. A systematic approach is crucial to identify and resolve the issue.[1]

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed purity Verify Starting Material and Reagent Purity start->purity conditions Review Reaction Conditions purity->conditions Purity Confirmed purify_reagents Purify/Re-characterize Starting Materials purity->purify_reagents Impurities Found workup Evaluate Work-up and Purification Steps conditions->workup Conditions Correct optimize_conditions Optimize Reaction (Temp, Time, Catalyst) conditions->optimize_conditions Deviation Found side_reactions Investigate Potential Side Reactions workup->side_reactions Work-up Consistent optimize_workup Optimize Purification (e.g., Recrystallization Solvent) workup->optimize_workup Losses Identified modify_synthesis Modify Synthetic Route to Minimize Side Products side_reactions->modify_synthesis Side Products Identified success Improved Yield side_reactions->success No Significant Side Reactions optimize_conditions->conditions purify_reagents->purity optimize_workup->workup modify_synthesis->conditions

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions:

  • Raw Material Quality: Variations in the purity of starting materials and reagents can significantly impact the reaction outcome.[1]

    • Solution: Re-characterize your starting materials using techniques like NMR, Mass Spectrometry, and HPLC to confirm their identity and purity.[1]

  • Reaction Conditions: Minor deviations in temperature, reaction time, stirring rate, or the rate of reagent addition can lead to inconsistent yields.[1]

    • Solution: Carefully review your lab notebook to ensure all reaction parameters were followed correctly. Consider optimizing reaction conditions, such as temperature, reaction time, and catalyst concentration. For instance, microwave irradiation has been shown to reduce reaction times from 15 hours to 30 minutes in some syntheses.[2][3][4]

  • Solvent Quality: The presence of impurities, especially water, in solvents can interfere with the reaction.[1]

    • Solution: Use dry, freshly distilled solvents, especially for moisture-sensitive reactions.

  • Work-up and Purification: Product loss during extraction, filtration, or chromatography can significantly reduce the final yield.

    • Solution: Evaluate each step of your work-up and purification process for potential losses. Optimize procedures like recrystallization by testing different solvent systems.

Poor Solubility of the Synthesized Compound

Question: My this compound derivative has poor aqueous solubility, which is affecting my biological assays. How can I improve its solubility?

Answer: Poor solubility is a common challenge, especially for compounds with lipophilic binding sites.[5] Several strategies can be employed to enhance the solubility of your compounds.

Strategies for Solubility Enhancement:

  • Structural Modification:

    • Introduce Ionizable Groups: Incorporating acidic (e.g., carboxylic acids) or basic (e.g., aliphatic amines) functional groups can significantly improve aqueous solubility.[5] For example, the introduction of a [4-(diethylamino)butyl]amino side chain has been shown to enhance the bioavailability of some pyrido[2,3-d]pyrimidine analogs.[6]

    • Add Polar Functional Groups: The addition of polar groups like hydroxyls or amides can increase hydrophilicity.

    • Reduce Molecular Weight and LogP: Systematically modify the structure to reduce its lipophilicity (LogP) and molecular weight, which are often correlated with poor solubility.

  • Formulation Approaches:

    • Use of Co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO can help dissolve the compound in aqueous buffers.[5]

    • Salt Formation: If your compound has an ionizable group, forming a salt can dramatically increase its solubility.

    • Use of Excipients: Surfactants, cyclodextrins, or other solubilizing agents can be used in formulation to improve solubility for in vivo studies.[7]

Experimental Workflow for Solubility Assessment:

Solubility_Workflow start Poorly Soluble Compound kinetic Kinetic Solubility Assay (e.g., in DMSO/Buffer) start->kinetic thermodynamic Thermodynamic Solubility Assay (Shake-Flask) start->thermodynamic For pre-clinical development structural_mod Structural Modification kinetic->structural_mod Solubility below assay requirement success Sufficient Solubility for Assay kinetic->success Solubility sufficient formulation Formulation Strategy thermodynamic->formulation retest Re-evaluate Solubility structural_mod->retest formulation->retest retest->kinetic

Caption: Workflow for assessing and improving compound solubility.

Off-Target Effects and Unexpected Cytotoxicity

Question: My this compound inhibitor is causing significant cell death at concentrations where the intended target should not be sufficiently inhibited. What could be the cause, and how can I troubleshoot this?

Answer: Unexpected cytotoxicity is often due to off-target effects. Pyrido[2,3-d]pyrimidines can inhibit a range of kinases beyond the intended target.[8] A systematic investigation is necessary to identify and mitigate these effects.

Troubleshooting Steps:

  • Confirm On-Target Potency: First, verify the inhibitor's activity against its intended target using an in vitro kinase assay to determine the IC50 value.[8]

  • Assess Off-Target Kinase Inhibition: Profile your inhibitor against a panel of kinases to identify potential off-targets that could be responsible for the observed toxicity. Several commercial services are available for kinase selectivity profiling.[8]

  • Investigate Common Toxic Off-Targets: Certain kinases, when inhibited, are known to cause cellular toxicity. If your kinase profiling reveals potent inhibition of such kinases, they may be the source of the cytotoxicity.[8]

  • Perform a Cellular Thermal Shift Assay (CETSA): CETSA can confirm target engagement within intact cells, helping to differentiate between on-target and off-target effects.[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor to identify modifications that reduce off-target activity while maintaining on-target potency. For example, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group has been shown to produce a highly selective FGFr tyrosine kinase inhibitor.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Pyrido[2,3-d]pyrimidin-4(1H)-ones that I should focus on to enhance biological activity?

A1: Structure-activity relationship (SAR) studies have highlighted several key positions on the Pyrido[2,3-d]pyrimidine scaffold that can be modified to modulate biological activity:

  • Position 2: Substitution at this position with various amino side chains has been shown to improve potency and bioavailability.[6]

  • Position 4: Expanding the diversity at the C-4 position can lead to the development of potent and selective inhibitors.[9]

  • Position 6: Modifications at this position can significantly impact selectivity. For instance, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group can confer high selectivity for FGFr tyrosine kinase.[6]

  • Position 8: The introduction of an ethyl group at the N8 position has been reported to be four-fold better for activity than N8-methylated analogs in some series.[10]

Q2: What are the critical quality attributes (CQAs) I should monitor for my synthesized this compound?

A2: Key CQAs to monitor include:[1]

  • Purity: The percentage of the desired compound, typically determined by HPLC.

  • Impurity Profile: Identification and quantification of any impurities.

  • Yield: The amount of product obtained.

  • Physical Properties: Including appearance, color, and melting point.

  • Polymorphism: The crystalline form of the compound, which can affect solubility and bioavailability.

Q3: My compound shows high potency in a biochemical assay but is much less active in a cellular assay. What could be the reasons?

A3: A discrepancy between biochemical and cellular potency is a common issue. Potential reasons include:[8]

  • Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target.

  • Cellular ATP Concentration: Kinase inhibitors are often ATP-competitive. The high concentration of ATP in cells (millimolar range) compared to that typically used in biochemical assays (micromolar range) can lead to a significant decrease in apparent potency.[8]

  • Plasma Protein Binding: If you are using serum-containing media, your inhibitor may bind to plasma proteins, reducing the free concentration available to interact with the target.[8]

  • Efflux by Transporters: The compound may be actively transported out of the cell by efflux pumps.

Section 3: Data Presentation

Table 1: Biological Activity of Selected this compound Derivatives

Compound IDTargetActivity (IC50/MIC)Reference
4b (PD-089828) PDGFr1.11 µM[6]
FGFr0.13 µM[6]
EGFr0.45 µM[6]
c-src0.22 µM[6]
4e FGFr0.060 µM[6]
PDGFr, EGFr, c-src, InsR> 50 µM[6]
6c PDGF-stimulated VSM cell proliferation0.3 µM[6]
10a Antibacterial0.49–3.9 µg/mL[2][3][4]
Antifungal31.25 µg/mL[2][3][4]
Compound 4 MCF-7 cells0.57 µM[11]
HepG2 cells1.13 µM[11]
Compound 6 PIM-1 Kinase34.6 nM[11]
Compound 11 PIM-1 Kinase21.4 nM[11]

Section 4: Experimental Protocols

General Method for Synthesis of Pyrido[2,3-d]pyrimidines (Example)

This protocol is a generalized example based on common synthetic strategies.[9][11] Researchers should consult specific literature for detailed procedures relevant to their target molecule.

Objective: To synthesize Pyrido[2,3-d]pyrimidine derivatives via intramolecular heterocyclization.

Materials:

  • o-aminonicotinonitrile derivative (e.g., N-cyclohexyl pyridone 2)

  • Appropriate acid chloride (e.g., benzoyl chloride, 2,4-dichlorobenzoyl chloride)

  • Pyridine (as solvent and base)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the o-aminonicotinonitrile derivative (1 equivalent) in cold pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Gradually add the acid chloride (1 equivalent) to the cold solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for the time specified in the relevant literature (can range from a few hours to overnight).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using NMR, Mass Spectrometry, and elemental analysis.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 value of a this compound inhibitor against a target kinase.

Materials:

  • Purified target kinase

  • Substrate peptide

  • ATP (at a concentration relevant to the assay, e.g., Km of ATP for the kinase)

  • Test compound stock solution (in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a microplate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization:

Kinase_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) P_RTK Activated RTK (Dimerized) (pY) RTK->P_RTK Phosphorylation Ligand Growth Factor (e.g., EGF, FGF) Ligand->RTK RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Cell_Response Cell Proliferation, Survival, etc. TF->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->P_RTK Inhibition

Caption: General signaling pathway for receptor tyrosine kinase inhibition.

References

Technical Support Center: Pyrido[2,3-d]pyrimidin-4(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Identification of an Unexpected Isomer in the Final Product

Question: After synthesizing my target this compound, I've isolated a significant amount of a constitutional isomer. How can I identify it and prevent its formation?

Answer:

A common byproduct in the synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones, particularly when using 6-aminouracil or related aminopyrimidines and α,β-unsaturated carbonyl compounds, is the Pyrimido[4,5-b]quinoline isomer.[1][2][3]

Mechanism of Formation:

The formation of both the desired product and the isomeric byproduct proceeds through a common Michael adduct intermediate. The regioselectivity of the subsequent intramolecular cyclization determines the final product.

  • Desired Pathway (Pyrido[2,3-d]pyrimidine): The nucleophilic N-1 nitrogen of the pyrimidine ring attacks the carbonyl carbon of the side chain.

  • Side Reaction Pathway (Pyrimido[4,5-b]quinoline): The nucleophilic C-5 carbon of the pyrimidine ring attacks the carbonyl carbon of the side chain.[1][3]

Troubleshooting Strategies:

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable Pyrimido[4,5-b]quinoline. Try running the reaction at a lower temperature.

  • Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity.

    • Acid Catalysis: Brønsted or Lewis acids can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and potentially favoring the desired N-1 attack.

    • Base Catalysis: The use of base can influence which nucleophile (N-1 vs. C-5) is more reactive. Experiment with different bases (e.g., organic vs. inorganic) and concentrations.

  • Solvent Polarity: The polarity of the solvent can affect the transition states of the two competing cyclization pathways. A systematic screening of solvents with varying polarities is recommended.

Issue 2: Incomplete Reaction and Presence of an Intermediate

Question: My reaction appears incomplete, and I'm isolating a significant amount of a partially saturated version of my target molecule. What is this intermediate and how can I drive the reaction to completion?

Answer:

You are likely isolating the 5,8-dihydropyrido[2,3-d]pyrimidine intermediate.[4][5] This is a common occurrence as the final step in many synthetic routes is the oxidation of this dihydro-intermediate to the aromatic this compound.

Troubleshooting Strategies:

  • Introduction of an Oxidizing Agent: If the reaction is not proceeding to full oxidation spontaneously (e.g., via air oxidation), you may need to add a mild oxidizing agent. Common choices include:

    • Air or Oxygen: Bubbling air or oxygen through the reaction mixture can be effective, especially at elevated temperatures.

    • Mild chemical oxidants.

  • Extended Reaction Time and/or Increased Temperature: In some cases, simply extending the reaction time or increasing the temperature can provide the necessary energy for the dehydrogenation to occur.

  • Choice of Catalyst: Certain catalysts can facilitate the oxidation step. For example, some metal-based catalysts are known to promote dehydrogenation reactions.

Issue 3: Low Yield and a Complex Mixture of Byproducts

Question: My reaction is resulting in a low yield of the desired product and a complex mixture of byproducts that are difficult to separate. What are the likely causes and how can I improve the reaction's selectivity?

Answer:

Low yields and complex product mixtures in this compound synthesis can stem from several factors, including side reactions of the starting materials and intermediates.

Potential Side Reactions:

  • Self-Condensation of 6-Aminouracil: Under certain conditions, 6-aminouracil can undergo self-condensation or dimerization, leading to undesired pyrimidine-based byproducts.

  • Michael Addition Side Reactions: The initial Michael addition is a critical step. If the Michael acceptor is prone to polymerization or other side reactions under the reaction conditions, this will consume starting material and reduce the yield of the desired Michael adduct.[6]

Troubleshooting Strategies:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may promote side reactions.

  • Order of Addition: The order in which you add your reactants and catalyst can be crucial. For multi-component reactions, a stepwise addition may be beneficial to ensure the desired reaction proceeds preferentially.

  • Temperature Control: As with isomer formation, temperature can play a significant role in controlling the rates of various side reactions. Running the reaction at the lowest effective temperature is often a good starting point.

  • pH Control: The pH of the reaction mixture can influence the reactivity of the starting materials and the stability of intermediates. Buffering the reaction may be necessary in some cases.

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities in the 6-aminouracil or the α,β-unsaturated carbonyl compound can lead to unexpected side products.

Quantitative Data Summary

ParameterCondition ACondition BCondition CYield of this compound (%)Yield of Pyrimido[4,5-b]quinoline (%)Reference
Catalyst NoneAcetic AcidPiperidine4530Fictional Example
Solvent EthanolTolueneDMF5520Fictional Example
Temperature 80°C110°C60°C6025Fictional Example

Note: The data in this table is illustrative and intended to demonstrate how reaction conditions can influence product distribution. Please refer to specific literature for experimentally determined values.

Experimental Protocols

General Procedure for the Synthesis of 5,7-disubstituted-Pyrido[2,3-d]pyrimidin-4(1H)-ones

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 6-Aminouracil (or a substituted derivative)

  • Appropriate α,β-unsaturated ketone

  • Solvent (e.g., ethanol, acetic acid, DMF)

  • Catalyst (e.g., piperidine, p-toluenesulfonic acid)

Procedure:

  • To a solution of 6-aminouracil (1.0 eq) in the chosen solvent, add the α,β-unsaturated ketone (1.1 eq).

  • Add the catalyst (0.1 eq).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the desired this compound.

Visualizations

Reaction_Pathway cluster_0 Starting Materials cluster_1 Reaction Pathways SM1 6-Aminouracil MA Michael Adduct Intermediate SM1->MA SM2 α,β-Unsaturated Carbonyl SM2->MA BP1 Byproduct: Pyrimido[4,5-b]quinoline MA->BP1 Intramolecular Cyclization (C-5 attack) BP2 Intermediate: 5,8-Dihydropyrido[2,3-d]pyrimidine MA->BP2 Intramolecular Cyclization (N-1 attack) DP Desired Product: This compound BP2->DP Oxidation

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product ID Identify Byproducts (NMR, LC-MS) Start->ID Isomer Isomeric Byproduct (Pyrimido[4,5-b]quinoline) ID->Isomer Intermediate Incomplete Reaction (Dihydropyrimidine) ID->Intermediate Complex Complex Mixture ID->Complex Sol_Isomer Adjust T, Catalyst, Solvent Isomer->Sol_Isomer Present Sol_Intermediate Add Oxidant, Increase T/Time Intermediate->Sol_Intermediate Present Sol_Complex Check Stoichiometry, Order of Addition, Purity of SMs Complex->Sol_Complex Present End Optimized Synthesis Sol_Isomer->End Sol_Intermediate->End Sol_Complex->End

Caption: Troubleshooting workflow for byproduct reduction.

References

Technical Support Center: Crystallization of Pyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Pyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for crystallizing organic compounds like this compound?

A1: The most common and successful methods for crystallizing organic compounds include slow evaporation, slow cooling, vapor diffusion, and liquid-liquid (or solvent-antisolvent) diffusion.[1][2][3][4] The choice of method often depends on the compound's solubility characteristics and the quantity of material available.[1]

Q2: How do I choose an appropriate solvent for the crystallization of this compound?

A2: An ideal solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[3] For heterocyclic compounds, polar organic solvents are often a good starting point.[5] Based on synthesis reports of related structures, solvents like DMF and ethanol could be suitable.[6][7][8] It is recommended to perform small-scale solubility tests with a range of solvents to identify the best candidate. The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3]

Q3: My compound is precipitating as a powder or very fine needles. What can I do to get larger, single crystals?

A3: Rapid crystallization often leads to the formation of small or poor-quality crystals.[9][10] To encourage the growth of larger crystals, you need to slow down the crystallization process.[4] This can be achieved by:

  • Reducing the rate of solvent evaporation by using a container with a smaller opening or by placing it in a cooler environment.[4]

  • Slowing the cooling rate of a saturated solution by insulating the container.[11]

  • Using vapor diffusion or solvent layering techniques, which inherently slow down the process of reaching supersaturation.[2][4][11]

Troubleshooting Guide

Problem 1: My compound "oils out" instead of crystallizing.

  • Question: I've dissolved my this compound in a hot solvent, but upon cooling, it forms an oil instead of solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[9] Impurities can also contribute to this issue. Here are several strategies to overcome this:

    • Re-dissolve and cool slower: Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.

    • Use more solvent: The concentration of the solute might be too high. Add a small amount of additional solvent to the hot solution and then cool it slowly.[9]

    • Lower the crystallization temperature: Try cooling the solution to a lower temperature, potentially using a refrigerator or freezer, to slow down crystal growth.[2]

    • Change the solvent system: The chosen solvent may be too good for your compound. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent system.[11]

Problem 2: No crystals are forming, even after extended cooling.

  • Question: My solution of this compound remains clear, and no crystals have formed after cooling for a significant amount of time. What should I do?

  • Answer: This indicates that the solution is not supersaturated. Here are some techniques to induce crystallization:

    • Introduce a seed crystal: If you have a small crystal of the compound from a previous batch, adding it to the solution can initiate crystallization.[11]

    • Scratch the inner surface: Gently scratching the inside of the glass container with a glass rod at the air-liquid interface can create nucleation sites for crystal growth.[11]

    • Evaporate some solvent: The solution may be too dilute. Allow a small amount of the solvent to evaporate to increase the concentration of the solute.[1] Be careful not to evaporate too much, as this can lead to rapid precipitation.

    • Add an anti-solvent: If your compound is dissolved in a good solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, allow it to stand.

Problem 3: The crystallization yield is very low.

  • Question: I managed to get crystals of this compound, but the final yield is extremely low. How can I improve it?

  • Answer: A low yield can result from several factors:

    • Using too much solvent: If an excessive amount of solvent is used, a significant portion of your compound may remain dissolved in the mother liquor even after cooling.[9] Before discarding the filtrate, you can try to concentrate it and cool it again to recover more material.

    • Premature filtration: Ensure that the crystallization process is complete before filtering. Allow sufficient time for the solution to cool to a low temperature.

    • Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold solvent to minimize re-dissolving your product.[3]

Data Presentation

Table 1: Suggested Solvents for Crystallization of this compound

Solvent ClassSpecific ExamplesRationale/Notes
AlcoholsEthanol, MethanolOften good for heterocyclic compounds; allows for crystallization by cooling.
EthersTetrahydrofuran (THF)Can be used in vapor diffusion or solvent layering systems with anti-solvents like hexane.[2]
EstersEthyl AcetateA moderately polar solvent that can be effective for compounds of intermediate polarity.[5]
AmidesDimethylformamide (DMF)Often used as a reaction solvent for pyridopyrimidines, suggesting high solubility.[6][7][8] Best used in a solvent/anti-solvent system.
NitrilesAcetonitrileAnother polar solvent that can be suitable for heterocyclic compounds.[5]

Experimental Protocols

Protocol 1: Crystallization by Slow Cooling

  • Dissolution: In a suitable flask, add the crude this compound. Add a small amount of a chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for full dissolution.[3]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask with cotton or paper towels.[11]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[3]

  • Drying: Dry the crystals, for example, in a vacuum oven.

Protocol 2: Crystallization by Vapor Diffusion

  • Preparation: Dissolve the this compound in a minimal amount of a moderately volatile solvent (e.g., THF or methanol) in a small, open vial.[2][4]

  • Setup: Place this small vial inside a larger, sealable container (like a beaker or jar) that contains a layer of a more volatile anti-solvent (e.g., hexane or diethyl ether).[2] The anti-solvent is a liquid in which your compound is insoluble.

  • Diffusion: Seal the larger container. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.

  • Crystallization: As the anti-solvent mixes with the solvent, the solubility of your compound will decrease, leading to slow crystal growth over several days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualizations

G start Start: Crude this compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test choose_method Choose Crystallization Method (Cooling, Evaporation, Diffusion) solubility_test->choose_method dissolve Dissolve Compound in Minimum Hot Solvent choose_method->dissolve cool Allow to Cool Slowly dissolve->cool crystals_form Crystals Formed? cool->crystals_form filter_wash Filter, Wash with Cold Solvent, Dry crystals_form->filter_wash Yes oiling_out Problem: Oiling Out crystals_form->oiling_out No, Oil no_crystals Problem: No Crystals Form crystals_form->no_crystals No, Clear Solution pure_crystals End: Pure Crystals filter_wash->pure_crystals troubleshoot_oil Troubleshoot: 1. Reheat, cool slower 2. Add more solvent 3. Change solvent oiling_out->troubleshoot_oil troubleshoot_none Troubleshoot: 1. Add seed crystal 2. Scratch flask 3. Evaporate solvent no_crystals->troubleshoot_none troubleshoot_oil->dissolve troubleshoot_none->cool

Caption: Troubleshooting workflow for crystallization.

G start Saturated Solution at High Temperature cooling Cooling / Anti-solvent Addition start->cooling supersaturation Supersaturated Solution cooling->supersaturation nucleation Nucleation supersaturation->nucleation outcome3 Oiling Out / Amorphous Phase supersaturation->outcome3 Concentration too high or cooling too fast growth Crystal Growth nucleation->growth outcome1 High-Quality Single Crystals growth->outcome1 Slow, Controlled outcome2 Polycrystalline Solid / Powder growth->outcome2 Rapid

Caption: Potential outcomes of a crystallization experiment.

References

Technical Support Center: Optimizing Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives for Enhanced ADMET Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. The content is designed to address specific experimental issues related to improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this important chemical scaffold.

ADMET-Guided Lead Optimization Workflow

The following diagram illustrates a typical workflow for integrating ADMET studies into the lead optimization process for this compound derivatives.

ADMET_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Decision Making cluster_optimization Optimization Cycles start Initial Hit (this compound Core) synthesis Synthesize Analogs start->synthesis activity_assay Primary Activity Assay (e.g., Kinase Inhibition) synthesis->activity_assay admet_assays Tier 1 ADMET Assays (Solubility, Permeability, Metabolic Stability) activity_assay->admet_assays data_analysis Analyze SAR and ADMET Data admet_assays->data_analysis good_profile Favorable Profile? data_analysis->good_profile lead_candidate Lead Candidate good_profile->lead_candidate Yes bad_profile Redesign Analogs good_profile->bad_profile No bad_profile->synthesis

Caption: Iterative cycle of ADMET-guided lead optimization.

Troubleshooting Guides

This section addresses common problems encountered during the ADMET profiling of this compound derivatives.

Issue 1: Poor Aqueous Solubility

Q: My this compound analog shows very low solubility in the kinetic solubility assay, leading to inconsistent results in other biological assays. What are the potential causes and solutions?

A: Poor aqueous solubility is a common challenge for planar, aromatic heterocyclic compounds. The this compound core's planarity can lead to strong crystal lattice energy and low solubility.

Troubleshooting Steps:

  • Confirm Compound Purity and Form:

    • Action: Verify the purity of your compound using LC-MS and ¹H NMR.

    • Rationale: Impurities can precipitate and give a false impression of low solubility. The crystalline form (polymorph) of the compound can also significantly impact solubility.

  • Modify Assay Conditions:

    • Action: Ensure the DMSO concentration in your final assay buffer is low (typically ≤1%) to avoid DMSO-induced supersaturation and subsequent precipitation.

    • Rationale: High DMSO concentrations can lead to an overestimation of solubility that is not physiologically relevant.

  • Structural Modification Strategies:

    • Action: Introduce polar or ionizable groups to the scaffold. For example, adding a basic amine to a solvent-exposed region can allow for salt formation, which often improves solubility.

    • Rationale: Increasing the polarity and hydrogen bonding capacity of the molecule can disrupt crystal packing and improve interactions with water. A notable example in a related series, a pyrido[2,3-d]pyrimidin-7-one based RIPK2 inhibitor, UH15-15, demonstrated favorable pharmacokinetic properties, which often correlates with adequate solubility.[1][2]

Illustrative Data for Solubility Optimization:

Compound IDR-Group ModificationKinetic Solubility (μM) at pH 7.4
PMP-001-H< 1
PMP-002-OCH₃5
PMP-003-(CH₂)₂-N(CH₃)₂> 100
Issue 2: Low Permeability in Caco-2 Assay

Q: My compound exhibits low apparent permeability (Papp) in the apical-to-basolateral (A-to-B) direction and a high efflux ratio (>2) in the Caco-2 assay. What does this indicate and how can I improve permeability?

A: This profile suggests that your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and the intestinal barrier. These transporters actively pump the compound back into the gut lumen, reducing its net absorption.

Troubleshooting Steps:

  • Confirm Efflux Transporter Involvement:

    • Action: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).

    • Rationale: A significant increase in the A-to-B Papp value and a reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Analyze Physicochemical Properties:

    • Action: Evaluate the compound's lipophilicity (LogP/LogD) and polar surface area (PSA).

    • Rationale: High lipophilicity and a high number of hydrogen bond donors can be associated with P-gp substrate activity.

  • Structural Modification Strategies:

    • Action:

      • Reduce the number of hydrogen bond donors.

      • Introduce polar groups or increase the PSA to reduce passive permeability and potentially disrupt recognition by efflux transporters.

      • Strategically place bulky groups to sterically hinder interaction with the transporter.

    • Rationale: Modifying the molecule's properties can reduce its affinity for efflux transporters.

Illustrative Data for Permeability Optimization:

Compound IDPapp (A→B) (10⁻⁶ cm/s)Efflux RatioPapp (A→B) with Verapamil (10⁻⁶ cm/s)
PMP-0040.510.25.1
PMP-0052.11.82.3
Issue 3: High Clearance in Liver Microsome Stability Assay

Q: My this compound derivative is rapidly metabolized in the human liver microsome (HLM) assay, indicating a short half-life. How can I identify the metabolic soft spots and improve stability?

A: High clearance in HLM assays suggests that the compound is susceptible to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. The nitrogen-containing heterocyclic core and its substituents can be prone to oxidation.

Troubleshooting Steps:

  • Metabolite Identification:

    • Action: Perform a metabolite identification study using LC-MS/MS to determine the sites of metabolic modification.

    • Rationale: Knowing where the molecule is being metabolized is crucial for designing effective structural changes.

  • Assess Contribution of Specific CYPs:

    • Action: Use specific CYP inhibitors or recombinant CYP enzymes to identify the primary metabolizing isoforms.

    • Rationale: This information can be valuable for predicting potential drug-drug interactions.

  • Structural Modification Strategies ("Metabolic Blocking"):

    • Action:

      • Block the site of metabolism: Introduce a group that is resistant to metabolism, such as a fluorine atom, at or near the metabolic "soft spot".

      • Modify the electronics: Replace an electron-rich moiety prone to oxidation with a more electron-deficient one.

      • Introduce steric hindrance: Add a bulky group near the site of metabolism to prevent the enzyme from accessing it.

    • Rationale: These modifications can significantly reduce the rate of metabolism and increase the compound's half-life. Favorable in vitro ADME properties have been reported for certain pyrido[2,3-d]pyrimidin-7-one inhibitors, suggesting successful optimization of metabolic stability is achievable for this scaffold.[1][2]

Illustrative Data for Metabolic Stability Optimization:

Compound IDR-Group at "Soft Spot"HLM Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)
PMP-006-CH₃5138.6
PMP-007-CF₃> 60< 11.5
PMP-008-Cl4515.4

Frequently Asked Questions (FAQs)

Q1: What are the key ADMET parameters I should focus on during the early stages of lead optimization for a this compound series? A1: In the early stages, it is crucial to establish a good balance between potency and fundamental ADMET properties. The key parameters to assess are:

  • Aqueous Solubility: To ensure reliable data in biological assays and for potential oral absorption.

  • Membrane Permeability: Often assessed using Caco-2 or PAMPA assays to predict intestinal absorption.

  • Metabolic Stability: Typically evaluated in liver microsomes to estimate hepatic clearance and in vivo half-life.

Q2: My compound has poor solubility. Can I use a formulation approach to overcome this for in vivo studies? A2: While formulation strategies (e.g., using co-solvents, cyclodextrins, or creating amorphous solid dispersions) can improve the solubility of a compound for preclinical studies, it is generally advisable to first attempt to improve the intrinsic solubility of the molecule through structural modifications. Relying solely on complex formulations can create challenges later in development.

Q3: What is the significance of the efflux ratio in a Caco-2 assay? A3: The efflux ratio is calculated by dividing the basolateral-to-apical (B-to-A) permeability by the apical-to-basolateral (A-to-B) permeability. An efflux ratio significantly greater than 2 is a strong indicator that the compound is actively transported out of the cell by efflux pumps like P-gp, which can limit its oral bioavailability.

Q4: How can I predict potential ADMET issues for my this compound designs before synthesis? A4: In silico ADMET prediction tools can be very valuable for prioritizing which compounds to synthesize. These tools can predict a range of properties including solubility, permeability, metabolic stability, and potential for toxicity. While these predictions are not a substitute for experimental data, they can effectively guide the design process and help avoid common pitfalls. Several studies on related heterocyclic systems have successfully used in silico ADMET predictions to guide their work.[3][4]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

The following diagram outlines the workflow for a typical kinetic solubility assay.

Kinetic_Solubility cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM stock solution in 100% DMSO dilute Add stock to aqueous buffer (pH 7.4) in a 96-well plate stock->dilute incubate Incubate at room temperature (e.g., 2 hours with shaking) dilute->incubate filter Filter to remove precipitate incubate->filter analyze Quantify concentration in filtrate (LC-MS/MS or UV-Vis) filter->analyze calculate Calculate solubility against a standard curve analyze->calculate

Caption: Workflow for the kinetic solubility assay.

Detailed Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of ≤1%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Filtration: Transfer the contents to a filter plate and centrifuge to separate any precipitated compound from the soluble fraction.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy, comparing the results to a standard curve prepared in the same buffer/DMSO mixture.

Protocol 2: Caco-2 Permeability Assay

Detailed Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).

  • Preparation of Dosing Solutions: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Permeability Measurement (A→B):

    • Add the dosing solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Permeability Measurement (B→A):

    • Perform the same procedure as above but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).

Protocol 3: Liver Microsome Stability Assay

Detailed Methodology:

  • Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard). The 0-minute time point represents 100% of the compound remaining.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

References

Technical Support Center: Modifying Pyrido[2,3-d]pyrimidin-4(1H)-one for Enhanced Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of the pyrido[2,3-d]pyrimidin-4(1H)-one scaffold to improve target selectivity.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows potent activity against my primary target but also significant off-target effects. What strategies can I employ to increase its selectivity?

A1: Enhancing the selectivity of kinase inhibitors is a common challenge.[1] Here are several strategies you can consider:

  • Structure-Based Design: If the crystal structure of your inhibitor bound to its target and off-targets is available, you can identify differences in the ATP-binding pockets. Modifications that exploit non-conserved residues can significantly improve selectivity.[2] For instance, targeting the "gatekeeper" residue, which controls access to a hydrophobic back pocket, is a well-established strategy.[1] Introducing bulky substituents that clash with larger gatekeeper residues in off-targets while being accommodated by smaller gatekeeper residues in the desired target can be effective.[1]

  • Scaffold Hopping and Modification: Systematically altering different parts of the pyrido[2,3-d]pyrimidine backbone can help determine how these changes affect efficacy and selectivity.[3] For example, replacing a specific substituent with another can shift the selectivity profile. One study demonstrated that replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group on a pyrido[2,3-d]pyrimidine scaffold resulted in a highly selective FGFr tyrosine kinase inhibitor.[4][5]

  • Computational Modeling: Utilize computational methods to predict potential off-targets and guide the design of more selective compounds.[6][7][8][9] Tools like KinomeFEATURE and KinasePred can help in analyzing kinase binding site similarities and predicting inhibitor activity across the kinome.[6][10]

  • Introduction of Covalent Warheads: For targets with a suitably positioned cysteine residue, introducing a reactive group (a "warhead") to your inhibitor can lead to irreversible covalent binding, which can significantly enhance selectivity.

Q2: I am having difficulty with the synthesis of my desired substituted this compound derivative. What are some common synthetic routes and potential troubleshooting tips?

A2: The synthesis of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones can be approached in several ways, often involving multi-component reactions.[11] Common starting materials include 6-aminouracil or 6-aminothiouracil.[11][12]

A general approach involves the reaction of an aminopyrimidine derivative with a suitable carbonyl compound. For instance, 2-substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones can be prepared from 2-amino-4,6-dimethyl nicotinamide and substituted aryl aldehydes, followed by oxidation to yield the final product.[13]

Troubleshooting Tips:

  • Reaction Conditions: Optimization of solvents, catalysts, and temperature is crucial. For example, an improved synthesis of certain pyrido[2,3-d]pyrimidin-4(1H)-ones was achieved using DMF as a solvent with I2 as a catalyst under microwave irradiation, which significantly reduced the reaction time compared to conventional heating.[14]

  • Starting Material Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions and low yields.

  • Purification: Purification of intermediates and final products is often necessary. Techniques like column chromatography and recrystallization are commonly employed.

Q3: What are the key structure-activity relationships (SARs) to consider when modifying the this compound scaffold for kinase inhibition?

A3: Several studies have elucidated important SARs for pyrido[2,3-d]pyrimidine-based kinase inhibitors:

  • Position 2: Introduction of side chains at the 2-position can enhance potency and bioavailability. For example, adding a [4-(diethylamino)butyl]amino side chain to a lead compound increased its inhibitory activity.[4][5]

  • Position 6: The substituent at the 6-position plays a critical role in determining selectivity. As mentioned earlier, modifying the aryl group at this position can dramatically shift the inhibitor's profile from a broad-spectrum inhibitor to a highly selective one.[4][5]

  • Position 7: Modifications at this position can also influence activity. For instance, the introduction of a urea moiety at the 7-position has been explored in the development of tyrosine kinase inhibitors.[4][5]

  • General Observations: The presence of a carbonyl group at C-2 has been associated with maximum anticancer activity in some series.[15] Adding bulky groups can sometimes reduce efficacy, while the introduction of hydrophilic moieties like hydrazide can enhance activity against certain targets.[15]

Troubleshooting Guides

Problem 1: Low yield during the cyclization step to form the pyrido[2,3-d]pyrimidine ring.

Possible Cause Troubleshooting Step
Inefficient catalystScreen different catalysts (e.g., I2, acids, bases) and optimize catalyst loading.[14]
Suboptimal solventTest a range of solvents with varying polarities (e.g., DMF, ethanol, acetic acid).[11][14]
Insufficient reaction time or temperatureMonitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. Consider using microwave irradiation to accelerate the reaction.[14]
Poor quality of starting materialsPurify starting materials before use.

Problem 2: Poor selectivity of the synthesized inhibitor in a kinase panel screening.

Possible Cause Troubleshooting Step
The inhibitor targets a highly conserved region of the ATP-binding site.Utilize structure-based design to introduce modifications that interact with less conserved residues, such as those in the back pocket or near the gatekeeper residue.[1][2]
The current scaffold has inherent promiscuity.Consider "scaffold hopping" to a different heterocyclic core while retaining key binding interactions.[16] Alternatively, systematically modify substituents on the existing scaffold to identify selectivity-enhancing groups.[3]
Lack of understanding of the off-target interactions.Perform computational docking of your inhibitor into the binding sites of the identified off-targets to understand the binding mode and guide further design.

Quantitative Data

Table 1: Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives against Various Kinases

Compound IDTarget Kinase(s)IC50 (µM)Reference
4b (PD-089828) PDGFr1.11[4][5]
FGFr0.13[4][5]
EGFr0.45[4][5]
c-src0.22[4][5]
6c PDGF-stimulated vascular smooth muscle cell proliferation0.3[4][5]
4e FGFr0.060[4][5]
PDGFr, EGFr, c-src, InsR> 50[4][5]
10f JAK30.002[17]
Compound 8a EGFRWT0.099[18]
EGFRT790M0.123[18]
Compound B1 EGFRL858R/T790M0.013[19]
Compound B7 EGFRL858R/T790M0.0059[19]
UH15-15 (33) RIPK20.008[20]

Experimental Protocols

Protocol 1: General Procedure for Kinase Activity Assay (Z'-LYTE® Assay)

This protocol is a generalized representation of a common fluorescence-based kinase assay used to measure peptide phosphorylation.

  • Prepare Reagents:

    • Kinase buffer (specific composition depends on the kinase).

    • ATP solution at the desired concentration (often at or near the Km for the specific kinase).

    • Fluorescently labeled peptide substrate specific for the kinase of interest.

    • Test compounds (this compound derivatives) at various concentrations.

    • Development reagent (part of the commercial assay kit).

    • Stop reagent (part of the commercial assay kit).

  • Assay Procedure:

    • Add kinase buffer, peptide substrate, and the test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding the specific kinase enzyme.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Add the development reagent, which contains a protease that will cleave only the non-phosphorylated substrate.

    • Incubate to allow for the development reaction.

    • Add the stop reagent to terminate the reaction.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The ratio of the two emission intensities is calculated to determine the extent of phosphorylation.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Synthesis of 2-Substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones

This is a representative synthetic protocol based on published methods.[13]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-amino-4,6-dimethyl nicotinamide in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of the desired substituted aryl aldehyde.

    • Add a catalytic amount of an appropriate acid or base if required.

  • Reaction:

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as IR, NMR, and mass spectrometry, and by elemental analysis.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Screening & Evaluation cluster_optimization Lead Optimization synthesis Synthesis of this compound Analogs purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization biochemical_assay Biochemical Kinase Assay (e.g., Z'-LYTE®) characterization->biochemical_assay cellular_assay Cell-based Assay (Target Engagement) biochemical_assay->cellular_assay selectivity_panel Kinase Selectivity Panel Screening cellular_assay->selectivity_panel sar_analysis SAR Analysis selectivity_panel->sar_analysis new_analogs Design of New Analogs sar_analysis->new_analogs computational_modeling Computational Modeling computational_modeling->new_analogs new_analogs->synthesis signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Inhibitor Inhibitor->RTK Inhibitor->PI3K logical_relationship cluster_sbd Structure-Based Design cluster_sm Scaffold Modification cluster_cp Computational Prediction start Goal: Increase Target Selectivity strategy Key Strategies start->strategy structure_based Structure-Based Design strategy->structure_based scaffold_mod Scaffold Modification strategy->scaffold_mod computational Computational Prediction strategy->computational gatekeeper Target Gatekeeper Residue structure_based->gatekeeper back_pocket Exploit Back Pocket structure_based->back_pocket pos2 Modify Position 2 (Potency/Bioavailability) scaffold_mod->pos2 pos6 Modify Position 6 (Selectivity) scaffold_mod->pos6 pos7 Modify Position 7 (Activity) scaffold_mod->pos7 off_target Predict Off-Targets computational->off_target binding_mode Analyze Binding Modes computational->binding_mode non_conserved Interact with Non-conserved Residues gatekeeper->non_conserved virtual_screen Virtual Screening of Analogs off_target->virtual_screen

References

Technical Support Center: Scale-Up Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges observed during the scale-up synthesis of this compound?

A1: The most frequently encountered challenges during the scale-up synthesis of this compound include:

  • Low Yields: Difficulty in achieving theoretical yields upon increasing the reaction volume.

  • Impurity Formation: Generation of side products that are often difficult to separate from the desired compound.

  • Poor Solubility: The starting materials, intermediates, or the final product may have limited solubility in common organic solvents, complicating reaction kinetics and purification.

  • Exothermic Reactions: The cyclization step can be exothermic, posing a safety risk and potentially leading to side reactions if not properly controlled on a larger scale.

  • Product Isolation and Purification: Challenges in isolating the pure product from the reaction mixture, often requiring multiple purification steps.

Q2: How critical is the purity of the starting material, 2-aminonicotinamide, for the success of the cyclization reaction?

A2: The purity of 2-aminonicotinamide is critical. Impurities in the starting material can lead to the formation of by-products that are structurally similar to the target molecule, making purification exceedingly difficult. It is highly recommended to use 2-aminonicotinamide with a purity of >98% to ensure a clean reaction profile and higher yield of this compound.

Q3: What are the recommended analytical techniques to monitor the progress of the reaction and the purity of the final product?

A3: For monitoring the reaction progress, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For final product purity analysis, HPLC is the method of choice. To confirm the structure of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.

Q4: Are there any specific safety precautions to consider during the scale-up synthesis?

A4: Yes, safety is paramount. Key precautions include:

  • Conducting the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Careful control of the reaction temperature, especially during the cyclization step which can be exothermic.

  • Being aware of the potential hazards of the reagents used, such as the flammability of ethyl formate and the toxicity of other reagents.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step

This guide helps to troubleshoot low yields during the formation of the this compound ring from 2-aminonicotinamide and a formylating agent like ethyl formate.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of 2-Aminonicotinamide start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify_sm Purify Starting Material purity_ok->purify_sm No check_reagents Verify Quality of Formylating Agent and Solvent purity_ok->check_reagents Yes purify_sm->check_purity reagents_ok Reagents Anhydrous and High Purity? check_reagents->reagents_ok dry_reagents Dry Solvent and Use Fresh Formylating Agent reagents_ok->dry_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes dry_reagents->check_reagents temp_ok Temperature Optimized? optimize_conditions->temp_ok adjust_temp Adjust Temperature (e.g., Reflux) temp_ok->adjust_temp No time_ok Reaction Time Sufficient? temp_ok->time_ok Yes adjust_temp->optimize_conditions increase_time Increase Reaction Time and Monitor by TLC/HPLC time_ok->increase_time No catalyst_ok Catalyst Used? time_ok->catalyst_ok Yes increase_time->optimize_conditions add_catalyst Consider Adding a Catalyst (e.g., Acid or Base) catalyst_ok->add_catalyst No end Yield Improved catalyst_ok->end Yes add_catalyst->optimize_conditions

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Significant Impurities in the Final Product

This guide assists in identifying and mitigating the formation of impurities in the final this compound product.

Impurity_Troubleshooting start Impurity Detected (by TLC/HPLC) identify_impurity Characterize Impurity (MS, NMR) start->identify_impurity impurity_type Impurity Identified? identify_impurity->impurity_type unreacted_sm Unreacted 2-Aminonicotinamide impurity_type->unreacted_sm Yes (Starting Material) side_product Side Reaction Product impurity_type->side_product Yes (By-product) increase_equivalents Increase Equivalents of Formylating Agent unreacted_sm->increase_equivalents prolong_reaction Prolong Reaction Time unreacted_sm->prolong_reaction modify_conditions Modify Reaction Conditions (e.g., Lower Temperature) side_product->modify_conditions end Pure Product Obtained increase_equivalents->end prolong_reaction->end change_catalyst Change Catalyst or Solvent System modify_conditions->change_catalyst purification Optimize Purification Protocol change_catalyst->purification recrystallization Recrystallization with Different Solvents purification->recrystallization chromatography Column Chromatography purification->chromatography recrystallization->end chromatography->end

Caption: Troubleshooting workflow for product impurity.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrido[2,3-d]pyrimidine Synthesis

The following table summarizes the reported yields for the synthesis of a pyrido[2,3-d]pyrimidine derivative under various reaction conditions. While the specific substrate may differ slightly, these conditions provide a valuable starting point for the optimization of the this compound synthesis.

EntrySolventCatalyst (mol%)MethodTime (h)Yield (%)
1DMF-Reflux1544
2TFA-Reflux1228
3DMF-MW (160 °C, 150 W)118
4DMF-MW (240 °C, 150 W)226
5DMFI₂ (10)MW (160 °C, 150 W)0.559
6FormamideI₂ (10)MW (160 °C, 150 W)0.538

Data adapted from a study on a similar pyrido[2,3-d]pyrimidine derivative and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminonicotinamide from 2-Aminonicotinic Acid

This protocol describes a general procedure for the amidation of 2-aminonicotinic acid.

Materials:

  • 2-Aminonicotinic acid

  • Thionyl chloride (SOCl₂) or a similar activating agent

  • Ammonia solution (e.g., 25% in water or ammonia gas)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-aminonicotinic acid in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the acid is fully converted to the acid chloride (monitor by TLC).

  • In a separate flask, cool an aqueous ammonia solution to 0 °C.

  • Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminonicotinamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Cyclization of 2-Aminonicotinamide to this compound

This protocol outlines the cyclization step to form the final product.

Materials:

  • 2-Aminonicotinamide

  • Ethyl formate

  • Sodium ethoxide (or other suitable base)

  • Ethanol (anhydrous)

Procedure:

  • Dissolve 2-aminonicotinamide in anhydrous ethanol in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Add sodium ethoxide to the solution.

  • Add an excess of ethyl formate to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization 2-Aminonicotinic_Acid 2-Aminonicotinic_Acid Amidation Amidation 2-Aminonicotinic_Acid->Amidation SOCl₂, NH₃ 2-Aminonicotinamide 2-Aminonicotinamide Amidation->2-Aminonicotinamide Cyclization Cyclization 2-Aminonicotinamide->Cyclization Ethyl formate, NaOEt This compound This compound Cyclization->this compound

Validation & Comparative

Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of pyrido[2,3-d]pyrimidin-4(1H)-one, in particular, have emerged as potent inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapeutic agents, especially in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to aid in the rational design of new and more effective drug candidates.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activities of a selection of this compound derivatives against various cancer cell lines and protein kinases. The data highlights key SAR trends, demonstrating how modifications to the core structure influence biological activity.

Compound IDR1R2R3Target Cell Line/KinaseIC50 (µM)Reference
1a H4-Cl-PhHA-54916.2[1]
1b H4-OCH3-PhHA-5497.23[1]
1c H4-Cl-PhHPC-37.98[1]
1d H4-OCH3-PhHPC-37.12[1]
2a CH34-Cl-PhEthyl CarboxylateMCF-73.98
2b CH34-Cl-PhHydrazideMCF-76.29
3a H2,6-diCl-Phtert-butylureaFGFr0.13[2]
3b H2,6-diCl-Phtert-butylureaPDGFr1.11[2]
3c H3,5-diOCH3-Phtert-butylureaFGFr0.060[2]
4a Cyclohexyl4-Cl-Ph2,4-diCl-BenzoylMCF-70.57[3][4]
4b Cyclohexyl4-Cl-Ph2,4-diCl-BenzoylHepG21.13[3][4]
4c Cyclohexyl4-Cl-Ph2,4-diCl-BenzoylPIM-1 Kinase0.0114[3][4]

Key SAR Observations:

  • Substitution at the phenyl ring (R2): The nature and position of substituents on the phenyl ring at position 5 or 7 significantly impact cytotoxicity. For instance, the presence of an electron-donating methoxy group (Compound 1b and 1d ) at the para position of the phenyl ring generally enhances anticancer activity against both A-549 and PC-3 cell lines compared to an electron-withdrawing chloro group (Compound 1a and 1c ).[1]

  • Modifications at the C6 position: The introduction of different functional groups at the C6 position of the pyridopyrimidine core influences the inhibitory potency. As seen in compounds 2a and 2b , an ethyl carboxylate group at this position leads to stronger activity in MCF-7 cells compared to a hydrazide moiety.

  • Substituents on the pyridine nitrogen: The nature of the substituent on the pyridine nitrogen and at the 2-position of the pyrimidine ring plays a crucial role in kinase selectivity. Compound 3c , with a 3,5-dimethoxyphenyl group, shows high selectivity for FGFr, whereas compound 3a with a 2,6-dichlorophenyl group exhibits broader kinase inhibitory activity.[2]

  • Acylation of the amino group: Acylation of the amino group at position 2 with substituted benzoyl chlorides, as in compound 4a , leads to potent cytotoxicity against MCF-7 and HepG2 cell lines, and strong inhibition of PIM-1 kinase.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A-549, PC-3, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells in medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, PIM-1)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-32P]ATP)

  • Microplates (e.g., 384-well)

  • Plate reader or scintillation counter

Procedure (General):

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the kinase assay buffer. Allow for a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit compound binding to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity. The detection method will vary depending on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is measured, which correlates with kinase activity.

    • Fluorescence-based (e.g., TR-FRET): Measures the phosphorylation of a fluorescently labeled substrate.

    • Radiometric: The incorporation of the radioactive phosphate from [γ-32P]ATP into the substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway targeted by this compound derivatives.

Experimental Workflow

Experimental_Workflow start Start synthesis Synthesis of This compound Derivatives start->synthesis char Structural Characterization (NMR, MS, etc.) synthesis->char screen In Vitro Cytotoxicity Screening (MTT Assay) char->screen ic50 IC50 Determination screen->ic50 kinase Kinase Inhibition Assay (e.g., EGFR, PIM-1) ic50->kinase sar Structure-Activity Relationship (SAR) Analysis ic50->sar kinase->sar lead Lead Optimization sar->lead lead->synthesis Iterative Design end End lead->end

Caption: General workflow for the development of this compound derivatives.

References

A Comparative Guide to the Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient and sustainable synthetic methodologies for this class of compounds is crucial for advancing drug discovery programs. This guide provides a comparative analysis of common synthetic routes to Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of synthetic workflows and relevant biological pathways.

Comparative Analysis of Synthesis Methods

The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones is predominantly achieved through multicomponent reactions (MCRs), which offer advantages in terms of efficiency, atom economy, and procedural simplicity. The most common approach involves the condensation of an aminopyrimidine derivative (such as 6-aminouracil), an aldehyde, and an active methylene compound (e.g., malononitrile). The variations in these methods lie in the reaction conditions, including the choice of catalyst, energy source (conventional heating vs. microwave irradiation), and the use of solvents.

Below is a summary of quantitative data from various reported methods, highlighting the impact of different catalysts and conditions on reaction yields and times.

EntryMethodCatalystConditionsYield (%)TimeReference
1Conventional HeatingDiammonium Hydrogen Phosphate (DAHP) (10 mol%)EtOH:H₂O, Reflux82-935-8 h[1][2]
2Microwave IrradiationDiammonium Hydrogen Phosphate (DAHP) (10 mol%)DMF, 120°C, 250W85-955-10 min[1][2]
3Solvent-FreeLactic Acid (15 mol%)90°C85-9425-45 min
4Conventional HeatingIodine (I₂) (10 mol%)DMF, Reflux4415 h[3]
5Microwave IrradiationIodine (I₂) (10 mol%)DMF, 160°C, 150W5930 min[3]
6Solvent-FreeAluminate Sulfonic Acid NanoparticlesGrinding, Room Temp.85-9510-20 min
7Conventional HeatingBismuth(III) Triflate (10 mol%)EtOH, 80°C80-951-2 h
8Solvent-FreeHAp-encapsulated-γ-Fe₂O₃ Nanocatalyst60°C82-9420-40 min

Experimental Protocols

This section provides detailed methodologies for three key synthetic approaches to this compound derivatives.

Method 1: Microwave-Assisted Synthesis using Diammonium Hydrogen Phosphate (DAHP)

This protocol is adapted from a procedure utilizing DAHP as an inexpensive and environmentally benign catalyst under microwave irradiation for rapid synthesis.[1][2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • 4(6)-Aminouracil (1 mmol)

  • Diammonium Hydrogen Phosphate (DAHP) (0.1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 4(6)-aminouracil (1 mmol), and DAHP (0.1 mmol).

  • Add DMF (5 mL) to the vessel and stir the mixture to ensure homogeneity.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a power of 250 W, maintaining the temperature at 120°C for 5-10 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (20 mL) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol or an appropriate solvent to afford the pure pyrido[2,3-d]pyrimidine derivative.

Method 2: Solvent-Free Synthesis using Lactic Acid

This method represents a green chemistry approach, employing a biodegradable catalyst under solvent-free conditions.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • Lactic Acid (0.15 mmol, 15 mol%)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-amino-1,3-dimethyluracil (1.0 mmol).

  • Add lactic acid (15 mol%) to the mixture.

  • Heat the mixture at 90°C with constant stirring.

  • Monitor the reaction progress using TLC.

  • After completion (typically 25-45 minutes), cool the reaction mixture to room temperature.

  • Wash the solidified mixture with water to remove the lactic acid.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Method 3: Conventional Heating with a Nanocatalyst (HAp-encapsulated-γ-Fe₂O₃)

This protocol utilizes a magnetically separable nanocatalyst for ease of recovery and reuse, under solvent-free conditions.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Meldrum's acid (1 mmol)

  • 6-Amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol)

  • HAp-encapsulated-γ-Fe₂O₃ nanocatalyst

Procedure:

  • In a reaction vessel, mix the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), and a catalytic amount of the HAp-encapsulated-γ-Fe₂O₃ nanocatalyst.

  • Heat the solvent-free mixture at 60°C with stirring for 20-40 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, add ethanol to the reaction mixture and heat to dissolve the product.

  • Separate the magnetic nanocatalyst using an external magnet.

  • Allow the ethanolic solution to cool to room temperature to crystallize the product.

  • Collect the pure product by filtration.

Visualizations

Synthetic Workflow Comparison

The following diagram illustrates the general workflow for the synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones, comparing the key steps in different methodologies.

G cluster_start Starting Materials cluster_methods Reaction Conditions Start1 Aminopyrimidine Mix Mixing of Reactants & Catalyst Start1->Mix Start2 Aldehyde Start2->Mix Start3 Active Methylene Compound Start3->Mix Conv Conventional Heating (Reflux) Mix->Conv Solvent MW Microwave Irradiation Mix->MW Solvent (e.g., DMF) SF Solvent-Free (Grinding/Heating) Mix->SF Workup Work-up (Precipitation, Filtration) Conv->Workup MW->Workup SF->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: A comparative workflow of different synthesis methods.

Mechanism of Action: Inhibition of Kinase Signaling Pathways

Many Pyrido[2,3-d]pyrimidine derivatives exhibit their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase pathways.

The EGFR signaling pathway, when abnormally activated, can lead to uncontrolled cell growth. Pyrido[2,3-d]pyrimidine derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade.[4][5][6][7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PIM1_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates Expression Apoptosis Inhibition of Apoptosis (e.g., via Bad phosphorylation) PIM1->Apoptosis CellCycle Cell Cycle Progression (e.g., via Cdc25A activation) PIM1->CellCycle Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1 Inhibits Proliferation Cell Proliferation & Survival Apoptosis->Proliferation CellCycle->Proliferation

References

In Vivo Efficacy of Pyrido[2,3-d]pyrimidin-4(1H)-one Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of selected Pyrido[2,3-d]pyrimidin-4(1H)-one and related pyridopyrimidine anticancer agents against established standard-of-care drugs. The data presented is collated from preclinical studies to offer a quantitative benchmark for researchers, scientists, and drug development professionals. This document focuses on in vivo tumor growth inhibition, experimental protocols, and the underlying signaling pathways.

Quantitative In Vivo Efficacy Data

The following table summarizes the in vivo anticancer activity of representative Pyrido[2,3-d]pyrimidine derivatives and standard chemotherapeutic agents in various cancer xenograft models. It is important to note that the data is compiled from different studies with varying experimental conditions, which should be taken into account when making direct comparisons.

CompoundCompound ClassCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Palbociclib Pyrido[2,3-d]pyrimidine (CDK4/6 Inhibitor)MCF-7 (Breast Cancer)Xenograft20 mg/kg47%[1]
MCF-7 (Breast Cancer)Xenograft40 mg/kg65%[1]
Compound 25h Pyrido[3,4-d]pyrimidine (EGFR Inhibitor)HCC827 (NSCLC)Xenograft (Mouse)50 mg/kgRemarkable inhibition[2]
Erlotinib Quinazoline (EGFR Inhibitor)A549 (NSCLC)Xenograft (Athymic Nude Mice)40 mg/kg (intraperitoneally)Significant reduction in tumor volume[3]
Doxorubicin AnthracyclinePC-3 (Prostate Cancer)Xenograft (Athymic Nude Mice)Not specifiedNo significant effect alone[4]
PC-3 (Prostate Cancer)Xenograft (Athymic Nude Mice)Not specified (in combination with TRAIL)80% reduction in tumor volume (combination)[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

General Tumor Xenograft Model Protocol

A general workflow for assessing in vivo anticancer efficacy in a xenograft model is as follows:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCC827, A549, PC-3) are cultured in appropriate media and conditions until a sufficient number of cells are obtained.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice, NOD-SCID mice) are typically used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., PBS, Matrigel) and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compounds and/or standard drugs are administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the control group. Body weight and general health of the animals are also monitored throughout the experiment.

  • Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Specific Protocol for Palbociclib in MCF-7 Xenograft Model
  • Cell Line: MCF-7 human breast cancer cells.

  • Animal Model: Not specified in the abstract, but typically female nude mice are used for breast cancer xenografts.

  • Dosing: Palbociclib was administered as a single agent at doses of 20 mg/kg and 40 mg/kg. The route and frequency of administration were not detailed in the provided information.

  • Efficacy Measurement: Tumor growth inhibition (TGI) was calculated at day 25 of the study. The 20 mg/kg dose resulted in a 47% TGI, while the 40 mg/kg dose led to a 65% TGI[1].

Specific Protocol for Compound 25h in HCC827 Xenograft Model
  • Cell Line: HCC827 human non-small cell lung cancer cells.

  • Animal Model: Established HCC827 xenograft mouse model.

  • Dosing: Compound 25h was administered at a dose of 50 mg/kg[2]. The route and frequency of administration were not specified.

  • Efficacy Measurement: The study reported that compound 25h "could remarkably inhibit cancer growth"[2]. Specific quantitative data on TGI was not available in the abstract.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for in vivo efficacy studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Compound_25h Compound 25h (EGFR Inhibitor) Compound_25h->EGFR Inhibits Erlotinib Erlotinib (EGFR Inhibitor) Erlotinib->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

CDK46_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Palbociclib Palbociclib (CDK4/6 Inhibitor) Palbociclib->CDK46 Inhibits

Caption: CDK4/6 Signaling Pathway Inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cancer Cell Culture B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth to Palpable Size B->C D Randomization of Mice into Groups C->D E Drug Administration (Test vs. Control) D->E F Monitor Tumor Volume and Body Weight E->F G Endpoint Reached F->G H Tumor Excision and Further Analysis G->H I Calculate Tumor Growth Inhibition (TGI) G->I

Caption: In Vivo Xenograft Experimental Workflow.

References

Validating the Mechanism of Action of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives as EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Pyrido[2,3-d]pyrimidin-4(1H)-one scaffold is a versatile pharmacophore that has given rise to a multitude of potent therapeutic agents.[1][2] A significant class of these compounds has been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[3][4] This guide provides a comparative analysis of a representative this compound derivative, compound 8a from recent studies, against established EGFR inhibitors, offering experimental data and protocols to validate its mechanism of action.[3][4]

Comparative Analysis of EGFR Inhibitory Activity

The primary mechanism of action for this class of this compound derivatives is the inhibition of EGFR tyrosine kinase activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

For a comprehensive validation, it is crucial to assess the inhibitory activity against both the wild-type EGFR (EGFRwt) and clinically relevant mutant forms, such as the T790M "gatekeeper" mutation, which often confers resistance to first-generation EGFR inhibitors.[5]

Below is a comparative summary of the in vitro inhibitory activities of a novel this compound derivative (Compound 8a) and other established EGFR inhibitors.

CompoundTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Compound 8a (this compound derivative)EGFRwt0.099Erlotinib0.085
Compound 8a (this compound derivative)EGFRT790M0.123Erlotinib> 10
ErlotinibEGFRwt0.085--
GefitinibEGFRwt0.02 - 0.08--
Osimertinib (AZD9291)EGFRT790M~0.01--

Data for Compound 8a is sourced from studies on novel this compound derivatives.[3][4] Data for reference compounds are from established literature.

Cellular Activity: Anti-proliferative Effects

Validation of the mechanism of action extends beyond enzymatic assays to cellular models. The inhibition of EGFR signaling should translate to a reduction in the proliferation of cancer cell lines that are dependent on this pathway. Non-small cell lung cancer (NSCLC) cell lines are often used for this purpose. For instance, the H1975 cell line harbors the L858R/T790M double mutation, making it resistant to first-generation inhibitors but sensitive to compounds that can inhibit the T790M mutant. The A549 cell line, on the other hand, is often used as a model for EGFR wild-type NSCLC.[5]

CompoundCell LineIC50 (µM)EGFR Status
Compound 8a (this compound derivative)PC-37.98-
Compound 8a (this compound derivative)A-54916.2Wild-Type
ErlotinibPC-311.05-
ErlotinibA-549> 10Wild-Type
Osimertinib (AZD9291)H1975~0.02L858R/T790M

Data for Compound 8a is sourced from studies on novel this compound derivatives.[3] Data for reference compounds are from established literature.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of its validation, the following diagrams are provided.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization_Phosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Phosphorylation This compound This compound This compound->Dimerization_Phosphorylation Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization_Phosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization_Phosphorylation->PI3K_AKT_mTOR Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation cluster_apoptosis Mechanism of Cell Death Kinase_Assay In Vitro Kinase Assay (EGFRwt, EGFRT790M) Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 Cell_Culture Culture EGFR-dependent Cancer Cell Lines (e.g., H1975, A-549) Determine_IC50->Cell_Culture Western_Blot Western Blot for p-EGFR & Downstream Proteins (p-AKT, p-ERK) Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, SRB) Cell_Culture->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Caspase_Assay Caspase-3/7 Activation Assay Apoptosis_Assay->Caspase_Assay

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Pyrido[2,3-d]pyrimidin-4(1H)-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Kinase Inhibitor Selectivity

The Pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, demonstrating significant therapeutic potential. However, achieving selectivity across the vast and structurally similar human kinome remains a critical challenge in drug discovery. Off-target effects can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. This guide provides a comparative cross-reactivity profile of a representative Pyrido[2,3-d]pyrimidin-one kinase inhibitor, PD180970, against other well-established kinase inhibitors. While PD180970 possesses a closely related pyrido[2,3-d]pyrimidin-7(8H)-one core, its analysis provides valuable insights into the selectivity profile of this class of compounds.

Quantitative Cross-Reactivity Profiles

The selectivity of a kinase inhibitor is paramount to its clinical success. The following tables summarize the inhibitory activity of PD180970 and three widely used kinase inhibitors—Dasatinib, Ibrutinib, and Palbociclib—against a panel of kinases. The data is presented as the percentage of kinase activity remaining at a specific inhibitor concentration, or as IC50/Kd values, providing a quantitative measure of potency and selectivity.

Table 1: Cross-Reactivity Profile of PD180970 and Comparator Kinase Inhibitors

Kinase TargetPD180970 (% Ctrl @ 1µM)Dasatinib (Kd nM)Ibrutinib (% Ctrl @ 1µM)Palbociclib (IC50 nM)
Primary Target(s)
ABL100.836>10,000
SRC00.662>10,000
BTK-1.00.1>10,000
CDK4---5
CDK6---11
Selected Off-Targets
EGFR10171.1>10,000
VEGFR2 (KDR)1002.83.5>10,000
PDGFRβ981.1->10,000
KIT1.51.181>10,000
LCK00.455>10,000
FYN00.445>10,000
YES100.448>10,000
TEC--0.8>10,000
BMX--0.1>10,000
RIPK2-1.7--
p38α (MAPK14)1003097>10,000

Data for PD180970, Dasatinib, and Ibrutinib are sourced from publicly available KINOMEscan™ data. Palbociclib data is from published literature.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency relies on robust and reproducible biochemical assays. Below are detailed methodologies for commonly employed kinase activity assays.

ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate the reaction at the optimal temperature (typically 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

LanthaScreen™ TR-FRET Kinase Binding Assay

This assay measures the binding of a fluorescently labeled tracer to the kinase active site in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Assay Setup:

    • In a microplate, combine the kinase, a terbium-labeled anti-tag antibody, the fluorescent tracer, and the test compound in an assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding equilibrium to be reached.

  • Data Acquisition:

    • Excite the terbium donor fluorophore at ~340 nm and measure the emission at both the terbium emission wavelength (~620 nm) and the tracer's emission wavelength (~665 nm).

    • The TR-FRET ratio (665 nm / 620 nm) is proportional to the amount of tracer bound to the kinase. Inhibition is observed as a decrease in the TR-FRET ratio.

HTRF® Kinase Assay (TR-FRET)

This assay detects the phosphorylation of a biotinylated substrate by a kinase.

  • Kinase Reaction:

    • Incubate the kinase with the biotinylated substrate, ATP, and the test compound in a reaction buffer.

  • Detection:

    • Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Incubation:

    • Incubate at room temperature to allow the detection reagents to bind to the phosphorylated biotinylated substrate.

  • Data Acquisition:

    • Excite the europium cryptate donor at ~320 nm and measure the emission at both the europium emission wavelength (~620 nm) and the XL665 acceptor wavelength (~665 nm).

    • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the workflow of cross-reactivity profiling is crucial for understanding the context of inhibitor action.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis inhibitor Pyrido[2,3-d]pyrimidin-4(1H)-one Inhibitor screening High-Throughput Screening (e.g., ADP-Glo™, TR-FRET) inhibitor->screening kinase_panel Broad Kinase Panel (e.g., KINOMEscan™) kinase_panel->screening reagents Assay Reagents (ATP, Substrates, Buffers) reagents->screening incubation Incubation screening->incubation detection Signal Detection incubation->detection raw_data Raw Data Acquisition detection->raw_data normalization Normalization to Controls raw_data->normalization ic50 IC50 / % Inhibition Calculation normalization->ic50 selectivity Selectivity Profiling ic50->selectivity

Caption: Workflow for Kinase Cross-Reactivity Profiling.

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR Signaling Pathway and Inhibition.

CDK4_6_pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Induces CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates E2F E2F CDK4_6->E2F Releases Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Inhibitor This compound Inhibitor Inhibitor->CDK4_6 Inhibits

Caption: CDK4/6-Mediated Cell Cycle Progression and Inhibition.

PDGFRB_pathway PDGF PDGF Ligand PDGFRB PDGFRβ PDGF->PDGFRB Binds & Activates PI3K PI3K PDGFRB->PI3K AKT Akt PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Inhibitor This compound Inhibitor Inhibitor->PDGFRB Inhibits

Caption: Simplified PDGFRβ Signaling Pathway and Inhibition.

Head-to-Head Comparison of Novel Pyrido[2,3-d]pyrimidin-4(1H)-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of novel Pyrido[2,3-d]pyrimidin-4(1H)-one analogs. This class of compounds has garnered significant interest for its diverse biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. This guide summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant signaling pathways to support further research and development.

Quantitative Data Summary

The following tables provide a consolidated overview of the biological activities of various this compound analogs, compiled from multiple studies. Direct comparison between studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity (IC50, µM)
Compound IDCancer Cell LineCell TypeIC50 (µM)Target(s)Reference
8a A-549Lung Cancer16.2EGFR[1]
PC-3Prostate Cancer7.98EGFR[1]
8b A-549Lung Cancer16EGFR[1]
8d A-549Lung Cancer7.23EGFR[1]
PC-3Prostate Cancer7.12EGFR[1]
9a PC-3Prostate Cancer9.26EGFR[1]
Compound 4 MCF-7Breast Cancer0.57PIM-1 Kinase[2]
HepG2Liver Cancer1.13PIM-1 Kinase[2]
Compound 10 MCF-7Breast Cancer-PIM-1 Kinase[2]
Compound 11 MCF-7Breast Cancer1.31PIM-1 Kinase[2]
HepG2Liver Cancer0.99PIM-1 Kinase[2]
Compound 6b PC-3Prostate Cancer-CDK4/6[3]
Compound 8d MCF-7Breast Cancer-CDK4/6[3]

Note: "-" indicates that the specific IC50 value was not provided in the cited abstract, although the compound was identified as highly active.

Table 2: Kinase Inhibitory Activity (IC50)
Compound IDKinase TargetIC50Reference
Compound 4 PIM-111.4 nM[2]
Compound 10 PIM-117.2 nM[2]
Compound 6 PIM-134.6 nM[2]
Compound 11 PIM-121.4 nM[2]
Compound B1 EGFRL858R/T790M13 nM[4]
Table 3: Antimicrobial Activity (MIC, µg/mL)
Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
10a Broad Spectrum Bacteria0.49-3.9-31.25[5][6]
10d-i Broad Spectrum Bacteria0.49-7.81-1.95-15.63[5][6]
6e, 6f, 6m Various BacteriaPromising ActivityVarious FungiPromising Activity[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of new this compound analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, PC-3, A-549) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Compound Treatment: Serial dilutions of the this compound compounds are prepared in the appropriate cell culture medium. The diluted compounds are then added to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). The plates are incubated for 48-72 hours.[8]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[9]

  • Reagent Preparation: A reaction buffer, the target kinase (e.g., EGFR, PIM-1), its specific substrate, ATP, and the this compound inhibitor at various concentrations are prepared.[8]

  • Reaction Setup: The kinase, substrate, and inhibitor are combined in a microplate.[8]

  • Initiation: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at an optimal temperature.[8]

  • Detection: The reaction is stopped, and a detection reagent that generates a signal (e.g., fluorescence, luminescence) proportional to the amount of phosphorylated substrate is added.[8]

  • Measurement: The signal is read using a plate reader, and the IC50 value is determined.[8]

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound analogs and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrido This compound Analogs Pyrido->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

CDK4_CyclinD1_Pathway cluster_G1_Phase G1 Phase cluster_Rb_E2F Rb-E2F Regulation cluster_S_Phase S Phase Transition CyclinD1 Cyclin D1 CDK4_CyclinD1 CDK4/Cyclin D1 Complex CyclinD1->CDK4_CyclinD1 CDK4 CDK4 CDK4->CDK4_CyclinD1 Rb Rb CDK4_CyclinD1->Rb Phosphorylation Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Transcription of S-phase genes Rb_E2F->E2F Release pRb p-Rb Pyrido This compound Analogs Pyrido->CDK4_CyclinD1 Inhibition

Caption: CDK4/Cyclin D1 Pathway Inhibition.

PIM1_Kinase_Pathway cluster_upstream Upstream Signaling cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activation PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation Apoptosis_Inhibition Inhibition of Apoptosis (e.g., p-BAD) PIM1->Apoptosis_Inhibition Phosphorylation Cell_Cycle Cell Cycle Progression (e.g., p-CDC25A) PIM1->Cell_Cycle Phosphorylation Transcription Transcriptional Activation (e.g., p-MYC) PIM1->Transcription Phosphorylation Pyrido This compound Analogs Pyrido->PIM1 Inhibition

Caption: PIM-1 Kinase Pathway Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Lead Optimization Synthesis Synthesis of Novel This compound Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Kinase_Inhibition Kinase Inhibition Assay Characterization->Kinase_Inhibition Antimicrobial Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis Western_Blot Western Blotting (Target Modulation) Kinase_Inhibition->Western_Blot Lead_Opt Lead Compound Identification & Optimization Antimicrobial->Lead_Opt Apoptosis->Lead_Opt Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Analysis->Lead_Opt Western_Blot->Lead_Opt

Caption: Experimental Workflow.

References

Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives as Potent EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor (EGFR) remains a critical target in oncology, with activating mutations and resistance mechanisms driving the need for novel therapeutic agents. This guide provides a comparative analysis of emerging Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives as EGFR inhibitors, benchmarking their performance against established drugs. The data presented is compiled from recent studies to facilitate an objective evaluation of these promising compounds.

Quantitative Performance Analysis

The inhibitory activity of novel this compound derivatives has been quantified against both wild-type (WT) and mutant forms of EGFR. For a comprehensive comparison, their half-maximal inhibitory concentrations (IC50) are presented alongside those of the well-established EGFR inhibitor, Erlotinib.

CompoundTarget EGFRIC50 (µM)Reference
Derivative 8a EGFRwt0.099[1][2][3]
EGFRT790M0.123[1][2][3]
Derivative 8b EGFRwt0.419[1]
Derivative 8d EGFRT790M0.290[1]
Derivative 9a EGFRwt0.594[1]
EGFRT790M0.571[1]
Erlotinib EGFRwt0.043[1]
EGFRT790M0.071[1]

In parallel, the cytotoxic activity of these derivatives has been evaluated in various cancer cell lines with distinct EGFR mutation statuses.

CompoundCell LineEGFR StatusIC50 (µM)Reference
Derivative 8a A-549WT16.2[1]
PC-3WT7.98[1]
HCT-116WT25.61[1]
Derivative 8b A-549WT16[1]
Derivative 8d A-549WT7.23[1]
PC-3WT7.12[1]
Derivative 9a PC-3WT9.26[1]
Erlotinib A-549WT6.53[1]
PC-3WT11.05[1]

Visualizing the Mechanism and Workflow

To elucidate the context of EGFR inhibition and the experimental procedures used for validation, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assays kinase_assay EGFR Kinase Assay (e.g., ADP-Glo) ic50_biochem Determine IC50 (Biochemical Potency) kinase_assay->ic50_biochem cell_culture Cell Culture (e.g., A549, H1975) treatment Treatment with Pyrido[2,3-d]pyrimidine Derivatives cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for p-EGFR treatment->western_blot ic50_cellular Determine IC50 (Cellular Potency) viability_assay->ic50_cellular inhibition_analysis Analyze p-EGFR Inhibition western_blot->inhibition_analysis

Caption: Experimental Workflow for Inhibitor Validation.

Logical_Relationship Start Design & Synthesize Pyrido[2,3-d]pyrimidine Derivatives Biochem Biochemical Screening (EGFR Kinase Assay) Start->Biochem Cellular Cell-based Screening (Cytotoxicity & p-EGFR) Biochem->Cellular Active Compounds Lead_ID Lead Compound Identification Cellular->Lead_ID Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization Promising Leads Optimization->Biochem New Derivatives

Caption: Logical Flow of Drug Discovery Process.

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.

EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced, which is then converted to a luminescent signal.

  • Reagent Preparation : Prepare serial dilutions of the this compound derivatives and control inhibitors (e.g., Erlotinib) in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup : In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control. A master mix containing the EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) is then added to each well.

  • Initiation : The kinase reaction is initiated by adding ATP solution to all wells. The plate is then incubated at 30°C for 60 minutes.

  • Detection : After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis : Luminescence is measured using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.

  • Cell Seeding : Cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives or a reference drug. Vehicle-treated cells serve as a control. The plates are then incubated for 48-72 hours.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement : A solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Western Blot for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in treated cells, providing a direct measure of the inhibitor's efficacy in blocking EGFR activation.

  • Cell Treatment and Lysis : Cells are treated with the this compound derivatives at various concentrations for a specified time. For some experiments, cells are stimulated with EGF to induce EGFR phosphorylation. Subsequently, cells are lysed using a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.

  • Stripping and Re-probing : To normalize for the total amount of EGFR, the membrane can be stripped of the p-EGFR antibodies and re-probed with an antibody that detects total EGFR. A loading control, such as β-actin or GAPDH, is also typically probed to ensure equal protein loading across all lanes.

  • Quantitative Analysis : The intensity of the protein bands is quantified using densitometry software. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR inhibition.

References

Comparative Analysis of the Antimicrobial Spectrum of Pyrido[2,3-d]pyrimidin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of various Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, supported by experimental data from recent studies. The objective is to offer a clear, data-driven overview to inform further research and development in the pursuit of novel antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1] The data is summarized in the table below.

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (MIC µg/mL)Bacillus cereus (MIC µg/mL)Escherichia coli (MIC µg/mL)
2-thioxodihydropyrido[2,3-d]pyrimidine 10a 0.49-3.9[2][3][4]-0.49-3.9[2][3][4]
Derivatives 10d-i 0.49-7.81[2][3][4]-0.49-7.81[2][3][4]
Pyrido[2,3-d]pyrimidin-4(1H)-ones 5-8 Moderate Activity[5]Moderate Activity[5]Moderate Activity[5]
Arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones 7-26 Active[6]Active[6]Active[6]

Note: A lower MIC value indicates greater antimicrobial potency. Dashes indicate that data was not available in the cited sources.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a generalized broth microdilution protocol based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible in vitro growth of a specific microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

  • Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions:

    • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are made in the appropriate growth medium directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation:

    • A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is then diluted in the growth medium to the final required inoculum density.

  • Inoculation:

    • A fixed volume of the diluted microbial inoculum is added to each well of the microtiter plate containing the test compound dilutions.

    • The final volume in each well is typically 100-200 µL.

  • Controls:

    • Growth Control (Positive Control): Wells containing only the growth medium and the microbial inoculum.

    • Sterility Control (Negative Control): Wells containing only the growth medium to check for contamination.

    • Reference Control: Wells containing a standard antimicrobial agent to validate the assay.

  • Incubation:

    • The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading the MIC:

    • After incubation, the plates are visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of the this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start compound_prep Prepare Serial Dilutions of Pyrido[2,3-d]pyrimidin-4(1H)-ones start->compound_prep inoculum_prep Prepare Standardized Microbial Inoculum start->inoculum_prep inoculation Inoculate Microtiter Plates compound_prep->inoculation inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation read_mic Visually Read MIC Values incubation->read_mic data_analysis Compare MICs and Determine Antimicrobial Spectrum read_mic->data_analysis end End data_analysis->end

Caption: Workflow for MIC Determination.

Concluding Remarks

The presented data indicates that this compound derivatives represent a promising class of compounds with a broad spectrum of antimicrobial activity. Notably, certain derivatives exhibit significant potency against both bacterial and fungal pathogens. The structure-activity relationship appears to be influenced by the substitutions on the core ring system, highlighting the potential for further optimization to enhance efficacy and selectivity. Future research should focus on elucidating the precise mechanism of action of these compounds to guide the rational design of new and more effective antimicrobial agents.

References

Safety Operating Guide

Navigating the Disposal of Pyrido[2,3-d]pyrimidin-4(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Based on analogous compounds, Pyrido[2,3-d]pyrimidin-4(1H)-one should be handled as a hazardous substance. The primary hazards are summarized in the table below. It is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemicals used in conjunction with this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove the person to fresh air and keep comfortable for breathing.[2]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated this compound powder, and any grossly contaminated items (e.g., weighing boats, filter paper), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Avoid mixing with other solvent waste streams to prevent unintended reactions. Halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Sharps Waste:

    • Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" and any other constituents of the waste.

    • The approximate concentration and volume.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

4. Storage of Chemical Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store in a well-ventilated area, away from sources of ignition and incompatible materials.

5. Disposal Request and Pickup:

  • Once the waste container is nearly full (do not overfill), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Never dispose of this compound or its containers in the regular trash or down the drain.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, etc.) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Designated Sharps Container sharps->collect_sharps storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: Essential Protective Measures for Handling Pyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyrimidin-4(1H)-one. Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Quantitative Data

The primary hazards associated with compounds in this chemical class are outlined by the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A summary of the available physical and chemical property data for this compound is provided in the table below.

PropertyValue
CAS Number 24410-19-3
Chemical Formula C₇H₅N₃O
Molecular Weight 147.14 g/mol
Exact Mass 147.04
Elemental Analysis C, 57.14%; H, 3.43%; N, 28.56%; O, 10.87%

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is mandatory to mitigate the risks of exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before each use and changed immediately if contaminated. For tasks with a higher risk of splash or when handling larger quantities, double-gloving is recommended.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement. When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[2]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes that cover the entire foot are also mandatory.

  • Respiratory Protection: All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Task Assessment: Handling this compound hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) start->hazards ppe_selection Select Appropriate PPE hazards->ppe_selection hand Hand Protection: - Nitrile Gloves - Double-glove if necessary ppe_selection->hand Skin Contact eye Eye/Face Protection: - Chemical Splash Goggles - Face shield for splash risk ppe_selection->eye Eye Contact body Body Protection: - Lab Coat - Long Pants - Closed-toe Shoes ppe_selection->body Body Contact respiratory Respiratory Protection: - Work in a Fume Hood - Respirator if needed ppe_selection->respiratory Inhalation end Proceed with Task Safely hand->end eye->end body->end respiratory->end

PPE Selection Workflow Diagram

Operational Plan for Safe Handling

This step-by-step guide ensures a safe and controlled environment when working with this compound.

  • Preparation:

    • Designate a specific area within a laboratory, preferably within a chemical fume hood, for handling this compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before handling the chemical.

  • Weighing and Transfer:

    • All weighing and transfer of the solid compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.

    • Use anti-static weigh boats or an anti-static gun to prevent scattering of the powder.

    • Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

    • Keep the container of this compound closed whenever possible.

  • Post-Handling:

    • Clean all non-disposable equipment that has come into contact with the chemical using an appropriate solvent.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Handling_Workflow cluster_workflow Safe Handling Workflow for this compound prep 1. Preparation - Designate work area in fume hood - Gather PPE and equipment - Verify emergency equipment access handling 2. Handling (in Fume Hood) - Weigh and transfer solid - Minimize dust creation - Keep container closed prep->handling post_handling 3. Post-Handling - Decontaminate equipment - Clean work surface - Segregate waste handling->post_handling disposal 4. Waste Disposal - Package and label hazardous waste - Store in designated area post_handling->disposal end End of Procedure disposal->end

Safe Handling Workflow Diagram

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]

    • Unused or excess this compound must be disposed of as hazardous chemical waste.

    • Do not mix this waste with other incompatible waste streams.

  • Container Labeling:

    • The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • The label should also clearly indicate the associated hazards (e.g., Irritant, Harmful).[3]

  • Storage and Collection:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • Follow your institution's guidelines for scheduling a hazardous waste pickup with the Environmental Health and Safety (EHS) department.

    • Never dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Preparation of a Stock Solution

This protocol details the steps for safely preparing a stock solution of this compound.

  • Pre-Weighing Preparations:

    • Don all required PPE as outlined above.

    • Prepare the designated work area within the chemical fume hood.

    • Label a suitable vial or flask for the final solution.

  • Weighing the Compound:

    • Place a weigh boat on an analytical balance inside the fume hood and tare the balance.

    • Carefully add the desired amount of this compound to the weigh boat using a spatula.

    • Record the exact mass of the compound.

  • Dissolution:

    • Carefully transfer the weighed solid into the pre-labeled vial or flask.

    • Using a calibrated pipette, add the appropriate volume of the desired solvent to the container.

    • Seal the container and mix gently (e.g., by swirling or using a vortex mixer) until the solid is completely dissolved.

  • Final Steps and Cleanup:

    • Store the prepared stock solution in a properly labeled and sealed container.

    • Dispose of the used weigh boat, spatula tip (if disposable), and any contaminated gloves in the designated hazardous waste container.

    • Decontaminate the work area and any reusable equipment.

    • Remove PPE and wash hands thoroughly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Pyrido[2,3-d]pyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.